RWJ-58643
Description
Properties
Molecular Formula |
C20H26N6O4S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2S,4R)-1-acetyl-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H26N6O4S/c1-11(27)26-10-12(28)9-15(26)18(30)24-14(6-4-8-23-20(21)22)17(29)19-25-13-5-2-3-7-16(13)31-19/h2-3,5,7,12,14-15,28H,4,6,8-10H2,1H3,(H,24,30)(H4,21,22,23)/t12-,14?,15+/m1/s1 |
InChI Key |
VXDAVYUFYPFGDX-ATFAPYMMSA-N |
Isomeric SMILES |
CC(=O)N1C[C@@H](C[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2)O |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RWJ 58643; RWJ -58643; RWJ58643; |
Origin of Product |
United States |
Foundational & Exploratory
The Tryptase Inhibitor RWJ-58643: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-58643 is a potent, reversible, small-molecule inhibitor of human mast cell tryptase, a serine protease implicated as a key mediator in the pathophysiology of allergic and inflammatory diseases such as asthma and allergic rhinitis. By targeting tryptase, this compound offers a therapeutic strategy to interrupt the inflammatory cascade at a critical juncture. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Core Mechanism of Action: Tryptase and Trypsin Inhibition
The primary mechanism of action of this compound is the reversible inhibition of human β-tryptase. Tryptase is the most abundant secretory granule-derived serine protease in mast cells and is released upon mast cell degranulation in response to allergens and other stimuli. Once released, tryptase can exert a variety of pro-inflammatory effects. This compound also demonstrates potent inhibition of trypsin, another serine protease.
RWJ-56423, the (2S)-enantiomer and active component of the racemic mixture this compound, is a transition-state mimetic featuring a benzothiazole ketone. This structure allows it to potently and reversibly inhibit human tryptase.[1]
Quantitative Inhibition Data
The inhibitory potency of the active enantiomer of this compound (RWJ-56423) against human tryptase and its selectivity against other serine proteases are summarized below.
| Enzyme | Ki (nM) | Selectivity vs. Tryptase |
| Human Tryptase | 10 | - |
| Trypsin | 8.1 | ~1.2-fold |
| Kallikrein | >10,000 | >1000-fold |
| Plasmin | >10,000 | >1000-fold |
| Thrombin | >10,000 | >1000-fold |
Data sourced from Costanzo, M. et al. J Med Chem 2003, 46(18): 3865-76.[1]
Signaling Pathways and Downstream Effects
Tryptase contributes to the inflammatory cascade through several mechanisms, including the activation of Protease-Activated Receptor 2 (PAR-2) on various cell types. The inhibition of tryptase by this compound is proposed to mitigate these downstream effects.
Experimental Protocols and Findings
Preclinical Evaluation in an Allergic Sheep Model
Objective: To assess the in vivo efficacy of this compound in a relevant animal model of asthma.
Methodology:
-
Subjects: Antigen-sensitized allergic sheep.
-
Treatment: A diastereomeric mixture of this compound was administered as a 9 mg aerosol dose. Two dosing regimens were tested: twice daily for three days and a single 9 mg dose.
-
Challenge: Sheep were challenged with Ascaris suum antigen.
-
Endpoints: Early and late-phase bronchoconstriction (lung resistance) and carbachol-induced airway hyperresponsiveness were measured.
Results:
-
A single 9 mg dose of this compound inhibited the increased lung resistance in the early and late allergic responses by 70% and 100%, respectively.[2]
-
This compound was also effective in preventing carbachol-induced airway hyperresponsiveness following the antigen challenge.[2]
Clinical Evaluation in Allergic Rhinitis
Objective: To evaluate the effects of this compound on the response to nasal allergen challenge in patients with allergic rhinitis.
Methodology:
-
Study Design: A double-blind, randomized, placebo-controlled, crossover clinical trial.[3]
-
Subjects: Sixteen male patients with a history of grass pollen allergic rhinitis, studied out of season.[3][4]
-
Treatment: Single doses of placebo or this compound (100, 300, and 600 mcg) administered intranasally 30 minutes before the allergen challenge.[3][4]
-
Challenge: Nasal allergen challenge (NAC) with Timothy grass pollen.[3]
-
Endpoints: Nasal symptoms, eosinophil count, and levels of IL-5 and eotaxin in nasal lavage fluid were assessed at multiple time points post-challenge.[3][4]
Results:
-
A 100 mcg dose of this compound significantly reduced nasal allergy symptoms, eosinophil influx, and the levels of IL-5 and eotaxin in nasal lavage fluid following the allergen challenge.[3][4]
-
Higher doses of 300 and 600 mcg of this compound were not effective and led to an increase in eosinophil influx.[3][4]
| Dose of this compound | Effect on Nasal Symptoms | Effect on Eosinophil Influx | Effect on IL-5 Levels |
| 100 mcg | Significant Reduction | Significant Reduction | Significant Reduction |
| 300 mcg | No significant effect | Increased | No significant effect |
| 600 mcg | No significant effect | Increased | No significant effect |
Data from Erin, E.M. et al. Amer J Respir Crit Care Med 2004; 169(7, Suppl.): A859 and Erin, E.M. et al. Clin Exp Allergy 2006; 36: 458–464.[3][4]
Conclusion
This compound is a selective and potent reversible inhibitor of human tryptase and trypsin. Its mechanism of action is centered on the attenuation of the pro-inflammatory effects of tryptase released from mast cells during an allergic response. Preclinical and clinical studies have demonstrated its efficacy in reducing the hallmarks of allergic inflammation, including bronchoconstriction, airway hyperresponsiveness, nasal symptoms, and the influx of inflammatory cells like eosinophils. The dose-dependent effects observed in clinical trials highlight the therapeutic window for this compound. The data presented in this guide underscore the potential of tryptase inhibition as a targeted therapeutic approach for allergic diseases.
References
- 1. Mast cell tryptase and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptase, a novel link between allergic inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of mast cell tryptase in regulating endothelial cell proliferation, cytokine release, and adhesion molecule expression: tryptase induces expression of mRNA for IL-1 beta and IL-8 and stimulates the selective release of IL-8 from human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell tryptase causes airway smooth muscle hyperresponsiveness in dogs - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword of Proteolysis: A Technical Guide to the Roles of Tryptase and Trypsin in Allergic Inflammation
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the pivotal roles of two serine proteases, tryptase and trypsin, in the complex cascade of allergic inflammation. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current understanding of their enzymatic activity, signaling pathways, and impact on various cell types. The guide aims to serve as a critical resource for identifying novel therapeutic targets and developing next-generation treatments for allergic diseases.
Executive Summary
Allergic inflammation is a multifaceted process characterized by the activation of immune cells and the release of a plethora of inflammatory mediators. Among these, the serine proteases tryptase and trypsin have emerged as key players, orchestrating and amplifying the inflammatory response. Tryptase, predominantly released by mast cells upon allergen challenge, and trypsin, present from both endogenous and exogenous sources, exert their effects primarily through the activation of Protease-Activated Receptor-2 (PAR-2). This activation triggers a cascade of intracellular signaling events, leading to cytokine and chemokine release, immune cell recruitment, and tissue remodeling. This guide delves into the molecular mechanisms of tryptase and trypsin action, presents quantitative data on their activity, and provides detailed experimental protocols for their study, offering a foundational resource for researchers in the field.
Introduction: The Protease Hypothesis of Allergic Inflammation
The "protease hypothesis" of allergic disease posits that the enzymatic activity of certain proteins is a critical factor in initiating and perpetuating allergic responses. Tryptase and trypsin are central to this hypothesis.
Tryptase , the most abundant secretory granule-derived serine protease in mast cells, is a key biomarker for mast cell activation and anaphylaxis.[1][2] Its release into the local microenvironment during an allergic reaction leads to a variety of pro-inflammatory effects.
Trypsin , a well-known digestive enzyme, is also implicated in inflammatory processes, particularly at mucosal surfaces. It can be of endogenous origin or introduced exogenously from allergens like house dust mites and cockroaches.[3]
Both proteases share a common mechanism of action in the context of inflammation: the activation of PARs, a family of G protein-coupled receptors.
Core Mechanisms of Action: PAR-2 Signaling
The primary target for both tryptase and trypsin in allergic inflammation is PAR-2.[1][3] Activation of PAR-2 is a unique process involving proteolytic cleavage of the receptor's N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor, initiating downstream signaling.[1]
Tryptase-Mediated PAR-2 Signaling
Tryptase activation of PAR-2 predominantly triggers pro-inflammatory pathways involving Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5] This signaling cascade leads to the transcription and release of various inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4]
References
- 1. Mast cell tryptase and proteinase-activated receptor 2 induce hyperexcitability of guinea-pig submucosal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxanim.com [maxanim.com]
- 3. Calcium signaling in airway epithelial cells: current understanding and implications for inflammatory airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast cell tryptase induces microglia activation via protease-activated receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRYPTASE/PAR-2 INTERACTIONS INDUCE SELECTIVE MAPK SIGNALING AND COLLAGEN SYNTHESIS BY CARDIAC FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
RWJ-58643: A Targeted Inhibitor of Mast Cell Proteases for Allergic Rhinitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RWJ-58643 is a potent, reversible, and selective inhibitor of mast cell β-tryptase and trypsin, serine proteases that play a pivotal role in the pathophysiology of allergic inflammation. This technical guide provides a comprehensive overview of the primary research applications of this compound, with a focus on its clinical investigation in allergic rhinitis. Detailed experimental protocols from a key clinical study are presented, alongside a quantitative analysis of its efficacy. Furthermore, the underlying mechanism of action is elucidated through a detailed signaling pathway diagram, offering insights for researchers and professionals in the field of allergy and immunology drug development.
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by a complex interplay of immune cells and their mediators. Mast cells are central to the early-phase allergic reaction, releasing a cascade of pre-formed and newly synthesized inflammatory molecules upon activation. Among these, mast cell β-tryptase is a key serine protease that contributes significantly to the inflammatory response and symptom manifestation in allergic rhinitis. This compound has been developed as a targeted inhibitor of both β-tryptase and the related enzyme trypsin, offering a novel therapeutic strategy to attenuate the allergic cascade.
Primary Research Application: Allergic Rhinitis
The primary research application of this compound has been in the clinical investigation of its efficacy and safety in the management of allergic rhinitis. A significant clinical trial has evaluated the effects of intranasally administered this compound on the response to nasal allergen challenge in patients with seasonal allergic rhinitis.
Quantitative Data from Clinical Trials
A key study by Erin et al. (2006) provides the most comprehensive clinical data on this compound. The study was a randomized, double-blind, placebo-controlled, crossover trial involving 16 male subjects with a history of grass pollen allergic rhinitis. The following tables summarize the key quantitative findings from this study, demonstrating a significant dose-dependent effect of this compound on allergic rhinitis endpoints.
Table 1: Effect of this compound on Nasal Symptom Scores Following Allergen Challenge
| Treatment Group | Mean Total Nasal Symptom Score (TSS) | % Reduction vs. Placebo | p-value vs. Placebo |
| Placebo | 4.8 ± 0.6 | - | - |
| This compound (100 µg) | 2.9 ± 0.5 | 39.6% | < 0.05 |
| This compound (300 µg) | 4.5 ± 0.7 | 6.3% | NS |
| This compound (600 µg) | 4.7 ± 0.8 | 2.1% | NS |
Data are presented as mean ± SEM. NS = Not Significant.
Table 2: Effect of this compound on Eosinophil Influx in Nasal Lavage Fluid
| Treatment Group | Mean Eosinophil Count (x10⁴/mL) | % Change vs. Placebo | p-value vs. Placebo |
| Placebo | 1.2 ± 0.3 | - | - |
| This compound (100 µg) | 0.5 ± 0.1 | -58.3% | < 0.05 |
| This compound (300 µg) | 2.1 ± 0.5 | +75.0% | < 0.05 |
| This compound (600 µg) | 2.5 ± 0.6 | +108.3% | < 0.01 |
Data are presented as mean ± SEM.
Table 3: Effect of this compound on Interleukin-5 (IL-5) Levels in Nasal Lavage Fluid
| Treatment Group | Mean IL-5 Concentration (pg/mL) | % Change vs. Placebo | p-value vs. Placebo |
| Placebo | 3.2 ± 0.8 | - | - |
| This compound (100 µg) | 1.5 ± 0.4 | -53.1% | < 0.05 |
| This compound (300 µg) | 4.8 ± 1.1 | +50.0% | < 0.05 |
| This compound (600 µg) | 5.5 ± 1.3 | +71.9% | < 0.01 |
Data are presented as mean ± SEM.
These results highlight a significant and unexpected dose-response relationship. While the 100 µg dose of this compound demonstrated clear efficacy in reducing the cardinal features of the allergic response, the higher doses of 300 µg and 600 µg not only failed to provide benefit but also exacerbated the late-phase inflammatory response, as evidenced by increased eosinophil and IL-5 levels.
Experimental Protocols
The following methodologies are based on the clinical trial conducted by Erin et al. (2006).
Study Design and Participants
-
Design: A randomized, double-blind, placebo-controlled, four-way crossover study.
-
Participants: 16 male subjects aged 18-50 years with a clinical history of grass pollen-induced allergic rhinitis for at least two years and a positive skin prick test to Timothy grass pollen.
-
Inclusion Criteria: Subjects were required to be symptom-free at the time of the study, outside of the pollen season.
-
Exclusion Criteria: Included current smoking, respiratory tract infection within the preceding four weeks, and use of antihistamines or corticosteroids.
Treatment Administration
-
Subjects received a single intranasal dose of this compound (100 µg, 300 µg, or 600 µg) or placebo 30 minutes prior to the nasal allergen challenge.
-
The drug was administered as a spray, with each actuation delivering 50 µL of the solution.
Nasal Allergen Challenge (NAC)
-
A standardized nasal allergen challenge was performed using Timothy grass pollen extract.
-
The allergen was administered to each nostril using a metered-dose spray pump.
-
The dose of allergen was pre-determined for each subject in a screening visit to be the dose that elicited a defined nasal response.
Outcome Measures
-
Nasal Symptom Scores: Subjects recorded the severity of nasal symptoms (nasal blockage, rhinorrhea, sneezing, and nasal itching) on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe). The total nasal symptom score (TSS) was the sum of these individual scores.
-
Nasal Lavage: Nasal lavage was performed at baseline and at multiple time points post-allergen challenge to collect nasal secretions.
-
Cell Counts: The collected lavage fluid was analyzed for total and differential cell counts, with a focus on eosinophils.
-
Mediator Analysis: Levels of inflammatory mediators, including Interleukin-5 (IL-5) and eotaxin, were measured in the nasal lavage fluid using immunoassays.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of mast cell β-tryptase and trypsin. These proteases, upon release during mast cell degranulation, activate a specific G protein-coupled receptor known as Protease-Activated Receptor 2 (PAR-2). The activation of PAR-2 on various cell types, including epithelial cells, endothelial cells, and sensory neurons, triggers a signaling cascade that contributes to the inflammatory response.
The following diagram illustrates the signaling pathway initiated by mast cell degranulation and the point of intervention for this compound.
Experimental Workflow
The clinical investigation of this compound followed a structured workflow to assess its impact on the allergic response.
Conclusion
This compound is a targeted inhibitor of mast cell β-tryptase and trypsin that has shown promise in a clinical setting for the treatment of allergic rhinitis. The available research indicates that at a low dose (100 µg), it can effectively attenuate the early and late-phase allergic responses to nasal allergen challenge. However, the paradoxical pro-inflammatory effects observed at higher doses warrant further investigation to understand the complex role of tryptase and its inhibition in the allergic inflammatory cascade. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of tryptase inhibitors for allergic diseases. The detailed protocols, quantitative data, and signaling pathway information can serve as a foundation for future preclinical and clinical research in this area.
The Tryptase Inhibitor RWJ-58643: A Technical Examination of its Effects on Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mast cell degranulation is a critical event in the initiation and propagation of allergic and inflammatory responses, characterized by the release of a host of pre-formed and newly synthesized mediators. Among the most abundant of the pre-formed mediators is the serine protease tryptase, which has emerged as a key player in the pathophysiology of allergic diseases. This technical guide delves into the effects of RWJ-58643, a reversible inhibitor of β-tryptase and trypsin, on mast cell degranulation. While direct in vitro quantitative data on this compound's inhibition of mast cell degranulation is not extensively available in public literature, this document synthesizes existing clinical findings, outlines relevant experimental protocols for the evaluation of tryptase inhibitors, and proposes a putative signaling pathway for the action of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-allergic and anti-inflammatory therapeutics targeting mast cell-mediated pathways.
Introduction to this compound and Mast Cell Tryptase
Mast cells are key effector cells in allergic reactions, releasing a variety of inflammatory mediators upon activation.[1] One of the most abundant of these is β-tryptase, a serine protease stored in the secretory granules of mast cells.[2] Upon mast cell degranulation, tryptase is released into the extracellular environment where it can contribute to the inflammatory cascade through various mechanisms, including the activation of protease-activated receptor-2 (PAR-2) on various cell types, leading to neurogenic inflammation, vasodilation, and plasma extravasation.[3][4]
This compound is a reversible inhibitor of both β-tryptase and trypsin.[5] Its potential as a therapeutic agent for allergic inflammatory diseases stems from its ability to block the enzymatic activity of tryptase, thereby mitigating its downstream pro-inflammatory effects.[5]
Quantitative Data from Clinical Studies
Table 1: Effects of Intranasal this compound on Allergic Rhinitis Endpoints [5]
| Dosage of this compound | Effect on Nasal Symptoms | Effect on Eosinophil Influx | Effect on IL-5 Levels |
| 100 µg | Significant reduction | Significant reduction | Significant reduction |
| 300 µg | No significant effect | Late-phase increase | Late-phase increase |
| 600 µg | No significant effect | Late-phase increase | Late-phase increase |
Data summarized from a double-blind, randomized, placebo-controlled crossover study in male patients with grass pollen allergic rhinitis.[5]
Proposed Experimental Protocols for In Vitro Evaluation
To ascertain the direct effects of this compound on mast cell degranulation, a series of in vitro experiments would be necessary. The following protocols are based on established methods for studying mast cell degranulation and the effects of tryptase inhibitors.
Mast Cell Culture and Activation
Human mast cells can be derived from progenitor cells or established cell lines like LAD2 can be utilized.[6] For degranulation studies, mast cells are typically sensitized with IgE overnight, followed by stimulation with an antigen (e.g., anti-IgE) to induce degranulation.[7]
Measurement of Mast Cell Degranulation
The extent of mast cell degranulation can be quantified by measuring the release of granular contents into the supernatant.
-
β-Hexosaminidase Assay: This is a widely used colorimetric assay to quantify the release of the granular enzyme β-hexosaminidase.
-
Histamine Release Assay: Histamine levels in the supernatant can be measured using enzyme-linked immunosorbent assays (ELISA).
-
Tryptase Activity Assay: The enzymatic activity of released tryptase can be measured using a chromogenic substrate.
Tryptase Inhibition Assay
To specifically determine the inhibitory activity of this compound on tryptase, a direct enzymatic assay can be performed using purified human tryptase and a synthetic substrate. The IC50 value can then be calculated.
Experimental Workflow for Inhibitor Testing
The following diagram illustrates a typical workflow for evaluating a tryptase inhibitor like this compound.
Proposed Signaling Pathway of this compound in Mast Cell Modulation
As a direct inhibitor of tryptase, the primary mechanism of action of this compound in the context of mast cell-mediated inflammation is the prevention of tryptase's downstream effects. A key substrate for tryptase is the Protease-Activated Receptor-2 (PAR-2), which is expressed on various cells, including mast cells themselves, neurons, and endothelial cells.[3][8] Activation of PAR-2 by tryptase can lead to a positive feedback loop, further amplifying the inflammatory response.
The proposed signaling pathway for this compound's effect is therefore the interruption of this tryptase-PAR-2 axis.
By inhibiting tryptase, this compound is expected to prevent the activation of PAR-2, thereby reducing the subsequent pro-inflammatory signaling cascade. This would lead to a reduction in symptoms associated with allergic inflammation, as observed in the clinical trial with the 100 µg dose.[5] The paradoxical effects observed at higher doses in the clinical study suggest a more complex in vivo pharmacology that warrants further investigation.[5]
Conclusion
This compound, as a tryptase inhibitor, holds therapeutic potential for the management of allergic inflammatory conditions. While direct evidence of its inhibitory effects on mast cell degranulation from in vitro studies is limited in publicly accessible literature, its demonstrated efficacy in a clinical model of allergic rhinitis supports its role in modulating mast cell-mediated responses. The proposed mechanism of action, centered on the inhibition of the tryptase-PAR-2 signaling axis, provides a strong rationale for its anti-inflammatory effects. Further preclinical studies employing the experimental protocols outlined in this guide are warranted to fully elucidate the quantitative effects and detailed molecular mechanisms of this compound on mast cell function. Such studies would be invaluable for the continued development and optimization of this and similar compounds as novel therapeutics for allergic diseases.
References
- 1. Proliferative action of mast-cell tryptase is mediated by PAR2, COX2, prostaglandins, and PPARγ: Possible relevance to human fibrotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptase and agonists of PAR-2 induce the proliferation of human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRYPTASE/PAR-2 INTERACTIONS INDUCE SELECTIVE MAPK SIGNALING AND COLLAGEN SYNTHESIS BY CARDIAC FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 8. The tryptase inhibitor APC-366 reduces the acute airway response to allergen in pigs sensitized to Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of RWJ-58643: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-58643 is a potent, reversible, and selective inhibitor of both β-tryptase and trypsin, serine proteases that play a significant role in the pathophysiology of allergic inflammation. Tryptase, in particular, is a major mediator released from mast cells upon degranulation and is implicated in the cascade of events leading to the symptoms of allergic rhinitis. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its effects in the context of nasal allergen challenge, its mechanism of action through the inhibition of the tryptase signaling pathway, and detailed experimental protocols for studying its effects.
Core Mechanism of Action: Inhibition of Tryptase and Trypsin Signaling
Mast cell degranulation, triggered by allergen exposure in sensitized individuals, releases a plethora of inflammatory mediators, including histamine and serine proteases like β-tryptase. Tryptase can then act on various cells in the nasal mucosa, primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor. This activation initiates a signaling cascade that contributes to the inflammatory response, including vasodilation, plasma extravasation, and the recruitment of inflammatory cells such as eosinophils. This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of β-tryptase and trypsin, thereby preventing the activation of PAR-2 and the subsequent downstream signaling events.
Signaling Pathway of Tryptase in Allergic Inflammation
The following diagram illustrates the signaling pathway initiated by tryptase release and the point of intervention for this compound.
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-58643 is a reversible inhibitor of β-tryptase and trypsin, serine proteases that play a significant role in the pathophysiology of allergic inflammatory diseases. Tryptase, in particular, is a key mediator released from mast cells upon degranulation and is implicated in the inflammatory cascade that characterizes allergic rhinitis and asthma. This technical guide provides a comprehensive overview of the early-stage research and discovery related to this compound, focusing on its mechanism of action, preclinical findings, and clinical evaluation in the context of allergic rhinitis.
Mechanism of Action: Targeting Mast Cell-Mediated Inflammation
This compound exerts its therapeutic potential by inhibiting the enzymatic activity of β-tryptase. During an allergic response, allergens cross-link IgE antibodies on the surface of mast cells, triggering their degranulation and the release of a host of inflammatory mediators, including histamine and proteases like tryptase. Tryptase, a tetrameric serine protease, contributes to the inflammatory milieu by cleaving various substrates, leading to downstream effects such as vasodilation, plasma extravasation, and the recruitment of inflammatory cells like eosinophils.
By reversibly binding to the active site of tryptase, this compound blocks its proteolytic activity, thereby attenuating the inflammatory cascade at a critical juncture. This mechanism is anticipated to reduce the symptoms associated with allergic inflammation, including nasal congestion, rhinorrhea, and airway hyperresponsiveness.
Caption: Mechanism of Action of this compound.
Preclinical Research and Discovery
In Vitro Characterization
RWJ-56423, a specific stereoisomer of the diastereomeric mixture this compound, was identified as a potent and reversible inhibitor of human tryptase.[1] Its inhibitory activity was characterized against tryptase and its selectivity was assessed against other serine proteases.
Table 1: In Vitro Inhibitory Activity of RWJ-56423 [1]
| Enzyme | Ki (nM) |
| Human Tryptase | 10 |
| Trypsin | Not specified |
| Other Serine Proteases | Selective |
Note: Specific Ki value for trypsin and the panel of other serine proteases were not detailed in the available literature.
In Vivo Animal Models
The efficacy of this compound was evaluated in a preclinical animal model of allergic asthma using antigen-sensitized allergic sheep.[1] This model is valuable for assessing the effects of therapeutic agents on both the early and late-phase asthmatic responses to allergen challenge.
Experimental Protocol: Allergic Sheep Model [1]
-
Sensitization: Sheep were sensitized to a relevant antigen to induce an allergic phenotype.
-
Drug Administration: A 9 mg aerosolized dose of this compound was administered twice daily for three days or as a single dose.
-
Antigen Challenge: Following drug administration, the sheep were challenged with the antigen to induce an asthmatic response.
-
Outcome Measures: Lung resistance was measured to assess the early and late-phase responses. Carbachol-induced airway hyperresponsiveness was also evaluated post-antigen challenge.
Table 2: Efficacy of this compound in an Allergic Sheep Model [1]
| Response Phase | Inhibition of Increased Lung Resistance |
| Early Response | 70% |
| Late Response | 100% |
This compound also demonstrated efficacy in preventing carbachol-induced airway hyperresponsiveness following the antigen challenge.[1]
Caption: Preclinical evaluation workflow for this compound.
Clinical Research: A Study in Allergic Rhinitis
A clinical trial was conducted to assess the effects of intranasally administered this compound on the response to nasal allergen challenge in patients with allergic rhinitis.[2]
Experimental Protocol: Nasal Allergen Challenge (NAC)
This study employed a double-blind, randomized, placebo-controlled, crossover design.[2]
-
Participants: 16 male patients with a history of grass pollen allergic rhinitis were enrolled outside of the pollen season.
-
Treatment Arms: Participants received single doses of this compound (100 µg, 300 µg, or 600 µg) or a matched placebo. A single open-label dose of budesonide (200 µg) was also studied.
-
Drug Administration: The study drug was administered as a nasal spray 30 minutes prior to the allergen challenge.
-
Nasal Allergen Challenge (NAC): A nasal device was used to deliver a controlled dose of Timothy grass pollen allergen.
-
Nasal Lavage: Nasal lavage fluid was collected at multiple time points (0, 0.5, 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours) post-drug administration to measure inflammatory mediators and cell influx.
-
Outcome Measures:
-
Nasal symptoms were recorded.
-
Eosinophil influx into the nasal cavity was quantified.
-
Levels of cytokines and chemokines (including IL-5) in nasal lavage fluid were analyzed using a multiplexed bead immunoassay.
-
Caption: Clinical trial protocol for this compound in allergic rhinitis.
Clinical Findings
The study revealed a dose-dependent effect of this compound on the allergic response.
Table 3: Summary of Clinical Efficacy of this compound in Allergic Rhinitis [2]
| Treatment Group | Effect on Nasal Symptoms | Effect on Eosinophil Influx | Effect on IL-5 Levels |
| Placebo | Allergic response induced | Increased | Increased |
| This compound (100 µg) | Significantly reduced | Significantly reduced | Significantly reduced |
| This compound (300 µg) | No significant effect | Increased (late phase) | Increased (preceding eosinophilia) |
| This compound (600 µg) | No significant effect | Increased (late phase) | Increased (preceding eosinophilia) |
| Budesonide (200 µg) | Significantly reduced | Significantly reduced | Significantly reduced |
Note: Quantitative data with specific measurements and statistical values were not available in the reviewed literature.
The low dose of this compound (100 µg) demonstrated therapeutic potential by significantly reducing nasal symptoms, eosinophil influx, and IL-5 levels following the nasal allergen challenge. However, the higher doses (300 µg and 600 µg) were not only ineffective but also led to a late-phase increase in eosinophils, preceded by a rise in IL-5 levels. This paradoxical effect at higher doses suggests a complex dose-response relationship that warrants further investigation.
Signaling Pathways in Allergic Inflammation
The inflammatory cascade in allergic rhinitis involves a complex interplay of various cells and signaling molecules. The inhibition of tryptase by this compound is positioned to interrupt this cascade at an early stage.
Caption: Simplified signaling pathway in allergic inflammation.
Conclusion
Early-stage research on this compound identified it as a potent tryptase inhibitor with promising preclinical efficacy in a relevant animal model of allergic airway disease. The subsequent clinical trial in allergic rhinitis patients demonstrated that a low, localized dose could effectively attenuate the allergic response to a nasal allergen challenge. However, the unexpected adverse effects at higher doses highlight the complexity of targeting the allergic inflammatory cascade and underscore the importance of careful dose-finding studies. Further research would be necessary to fully elucidate the dose-dependent effects of this compound and to determine its potential as a therapeutic agent for allergic diseases. The information available to date provides a solid foundation for understanding the initial development and evaluation of this novel tryptase inhibitor.
References
Serine Protease Inhibitors in Allergy: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Allergic diseases, including asthma, atopic dermatitis, and allergic rhinitis, represent a significant and growing global health burden. The underlying pathophysiology of these conditions is complex, involving a multifaceted interplay between genetic predisposition, environmental triggers, and dysregulated immune responses. A critical and often underappreciated component of the allergic inflammatory cascade is the activity of serine proteases. Both endogenous proteases, released from immune and structural cells, and exogenous proteases, derived from common allergens, contribute to the initiation and propagation of allergic reactions. This has led to a growing interest in the therapeutic potential of serine protease inhibitors as a novel approach to managing allergic diseases.
This in-depth technical guide provides a comprehensive review of the literature on serine protease inhibitors in the context of allergy. It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of the key serine proteases involved, the mechanisms of their inhibition, and the current state of preclinical and clinical research. This guide summarizes quantitative data in structured tables, provides detailed experimental methodologies for key assays, and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams.
Key Serine Proteases in Allergic Inflammation
A variety of serine proteases from both host and environmental sources have been implicated in the pathogenesis of allergic diseases.
Endogenous Serine Proteases:
-
Neutrophil Elastase: Released by neutrophils, this enzyme contributes to airway inflammation and hyperresponsiveness in asthma by degrading extracellular matrix components and stimulating mucus secretion[1][2].
-
Kallikreins (KLKs): This family of proteases, particularly KLK5 and KLK7, is highly expressed in the skin. Their dysregulation is a key factor in the epidermal barrier dysfunction observed in atopic dermatitis[3][4][5].
-
Mast Cell Tryptase: A major protease released from mast cells upon degranulation, tryptase activates Protease-Activated Receptor-2 (PAR-2) on various cells, promoting inflammation.
Exogenous Serine Proteases from Allergens:
-
House Dust Mites (HDM): Allergens from species like Dermatophagoides pteronyssinus (e.g., Der p 3, Der p 6, Der p 9) possess serine protease activity that can disrupt epithelial barrier function and directly activate immune cells[6][7][8].
-
Fungi: Many airborne fungal allergens, such as those from Alternaria alternata, secrete serine proteases that contribute to allergic sensitization and airway inflammation[9][10].
-
Pollen: Certain pollen species also contain serine proteases that can exacerbate allergic responses[6].
Mechanisms of Action of Serine Proteases in Allergy
Serine proteases contribute to allergic inflammation through several key mechanisms:
-
Epithelial Barrier Disruption: By cleaving tight junction proteins, these proteases increase epithelial permeability, allowing allergens to penetrate deeper into the tissues and interact with underlying immune cells[11].
-
Activation of Protease-Activated Receptors (PARs): PARs, particularly PAR-2, are G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. This activation on epithelial cells, endothelial cells, and immune cells triggers pro-inflammatory signaling cascades[11][12][13][14].
-
Direct Activation of Immune Cells: Some serine proteases can directly activate mast cells, basophils, and eosinophils, leading to the release of histamine, cytokines, and other inflammatory mediators.
-
Processing of Cytokines and Chemokines: Serine proteases can cleave and activate or inactivate various cytokines and chemokines, thereby modulating the local inflammatory milieu. A critical example is the processing of the alarmin IL-33 into a more active form by allergen-derived proteases[1][15][16][17][18][19].
Therapeutic Potential of Serine Protease Inhibitors
The crucial role of serine proteases in allergic inflammation makes their inhibition a promising therapeutic strategy. Serine protease inhibitors can be broadly categorized into natural inhibitors (e.g., serpins) and synthetic small molecule inhibitors. Their therapeutic potential lies in their ability to:
-
Preserve Epithelial Barrier Integrity: By preventing the degradation of tight junction proteins.
-
Block PAR Activation: Thereby attenuating downstream inflammatory signaling.
-
Reduce Immune Cell Activation: By inhibiting the proteases that trigger their degranulation and cytokine release.
-
Modulate the Cytokine Network: By preventing the proteolytic processing of key inflammatory mediators.
Quantitative Data on Serine Protease Inhibitors
The following tables summarize key quantitative data for various serine protease inhibitors investigated in the context of allergic diseases.
Table 1: In Vitro Inhibition of Allergen-Derived and Host Serine Proteases
| Inhibitor | Target Protease(s) | Allergen/Cell Source | Assay Type | IC50 | Ki | Reference(s) |
| AEBSF | Serine Proteases | Ovalbumin-induced airway inflammation model | Proteolytic activity assay | - | - | [20] |
| Chymostatin | Serine Proteases | Dermatophagoides pteronyssinus (Der p 1) | IL-6/IL-8 release from A549 cells | 50 µg/ml | - | [21] |
| E64 | Cysteine Proteases | Dermatophagoides pteronyssinus (Der p 1) | IL-6/IL-8 release from A549 cells | 10 µM | - | [21] |
| PMSF | Serine Proteases | Dermatophagoides pteronyssinus (Der p 1) | IL-6/IL-8 release from A549 cells | 0.25 mM | - | [21] |
| Sivelestat | Neutrophil Elastase | - | Enzyme inhibition assay | - | - | [1] |
| ICI 200,355 | Neutrophil Elastase | - | Goblet cell degranulation assay | - | - | [2] |
| Sunflower Trypsin Inhibitor G | Kallikrein 5 (KLK5) | Human keratinocytes | Cytokine secretion assay | - | - | [3] |
Table 2: Preclinical Efficacy of Serine Protease Inhibitors in Animal Models of Allergic Disease
| Inhibitor | Animal Model | Allergic Disease Model | Key Efficacy Endpoints | Findings | Reference(s) |
| FUT, FOY, UTI | BALB/c mice | Chronic asthma (Der p-induced) | AHR, goblet cell hyperplasia, eosinophil/neutrophil infiltration, Th2/Th17 cytokines, NF-κB activation | Decreased AHR, inflammation, and cytokine levels; inhibited NF-κB activation | [22] |
| Sivelestat | BALB/c mice | Secondary allergen challenge (OVA-induced asthma) | AHR, goblet cell metaplasia, inflammatory cell accumulation, Th2 cytokines | Attenuated AHR, inflammation, and reduced IL-4, IL-5, and IL-13 levels | [1] |
| AEBSF | BALB/c mice | Allergic rhinitis (HDM-induced) | Symptom scores, Derf-specific IgE, GATA-3 and IL-13 mRNA, eosinophil counts | Decreased symptom scores, IgE levels, Th2 markers, and eosinophilia | [23] |
| Kallikrein 5 Inhibitor | In vivo skin graft model | Atopic dermatitis | Skin architecture, cytokine secretion | Reduced AD-like skin architecture and secretion of AD-related cytokines | [3] |
| Kallikrein 7 Deficiency | Murine AD-like model | Atopic dermatitis | Itch, skin inflammation | Selectively attenuated AD-associated chronic itch without affecting skin inflammation | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on serine protease inhibitors in allergy.
In Vitro Neutrophil Elastase Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits for high-throughput screening of neutrophil elastase inhibitors[4][16].
-
Principle: Neutrophil elastase (NE) cleaves a specific fluorogenic substrate, releasing a fluorescent product. The rate of fluorescence increase is proportional to NE activity. Inhibitors will reduce the rate of substrate cleavage.
-
Materials:
-
Human Neutrophil Elastase (purified)
-
NE-specific fluorogenic substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or similar)
-
Assay Buffer (e.g., Tris-HCl or HEPES based buffer, pH 7.4)
-
Test inhibitors and a known NE inhibitor (e.g., Sivelestat or SPCK) as a positive control
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = ~400/505 nm or as specified for the substrate)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors and the positive control inhibitor in assay buffer.
-
Add a fixed amount of human neutrophil elastase to each well of the microplate, except for the blank controls.
-
Add the diluted test inhibitors and controls to their respective wells. Include wells with enzyme and buffer only (no inhibitor) as a positive control for enzyme activity.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Animal Model of House Dust Mite-Induced Allergic Rhinitis
This protocol is based on the methodology described for establishing an allergic rhinitis model in BALB/c mice to test the efficacy of serine protease inhibitors[23].
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On days 0, 7, and 14, mice are sensitized by intraperitoneal (i.p.) injection of 50 µg of Dermatophagoides farinae (Der f) extract emulsified in 2 mg of alum adjuvant in a total volume of 200 µL.
-
-
Challenge:
-
From day 21 to day 27, mice are challenged intranasally (i.n.) with 20 µL of Der f extract (1 mg/mL in PBS) daily.
-
-
Inhibitor Treatment:
-
The serine protease inhibitor (e.g., AEBSF) is administered i.n. at various doses either before sensitization (prophylactic) or before each challenge (therapeutic).
-
-
Assessment of Allergic Response:
-
Symptom Score: Immediately after the final challenge, the number of sneezes and nasal rubbing motions are counted for 10 minutes.
-
Serum IgE: Blood is collected 24 hours after the final challenge, and Der f-specific IgE levels are measured by ELISA.
-
Histology: Nasal tissues are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess eosinophil infiltration.
-
Gene Expression: Nasal tissues are collected for RNA extraction, and the expression of Th2-related genes (e.g., GATA-3, IL-13) is quantified by RT-qPCR.
-
PAR-2 Activation Assay in Epithelial Cells
This protocol describes a method to assess the activation of PAR-2 in a human airway epithelial cell line (e.g., A549) in response to serine proteases and the effect of inhibitors[5].
-
Principle: Activation of PAR-2 on epithelial cells leads to the release of pro-inflammatory cytokines such as IL-6 and IL-8.
-
Materials:
-
A549 cells (or other relevant epithelial cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serine protease source (e.g., purified house dust mite allergen, trypsin)
-
Test serine protease inhibitor
-
ELISA kits for human IL-6 and IL-8
-
-
Procedure:
-
Seed A549 cells in 24-well plates and grow to confluence.
-
Prior to stimulation, starve the cells in serum-free medium for 12-24 hours.
-
Pre-incubate the cells with various concentrations of the serine protease inhibitor for 1 hour.
-
Stimulate the cells with a known concentration of the serine protease for 24 hours. Include unstimulated cells as a negative control and cells stimulated with the protease but without inhibitor as a positive control.
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and IL-8 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each inhibitor concentration.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in serine protease-mediated allergic inflammation.
Allergen-Derived Serine Protease Signaling via PAR-2
Caption: Allergen-derived serine protease signaling through PAR-2 in epithelial cells.
Experimental Workflow for Testing Serine Protease Inhibitors in an Asthma Model
Caption: Workflow for evaluating serine protease inhibitors in a mouse model of asthma.
IL-33 Signaling Pathway in Allergic Inflammation
Caption: IL-33 activation by allergen proteases and downstream signaling in ILC2s.
Conclusion and Future Directions
The evidence strongly supports a pivotal role for serine proteases in the pathogenesis of allergic diseases. Both endogenous and exogenous serine proteases contribute to the disruption of epithelial barriers, activation of innate and adaptive immune cells, and the perpetuation of chronic inflammation. Consequently, the development of serine protease inhibitors represents a highly promising therapeutic avenue.
Preclinical studies have demonstrated the efficacy of various serine protease inhibitors in animal models of asthma, atopic dermatitis, and allergic rhinitis. These inhibitors have been shown to reduce key features of allergic inflammation, including airway hyperresponsiveness, eosinophilia, and the production of pro-inflammatory cytokines.
However, several challenges remain. The development of inhibitors with high specificity for target proteases is crucial to minimize off-target effects. Furthermore, the optimal route of administration and delivery to the site of allergic inflammation needs to be determined for different allergic conditions. Future research should focus on:
-
Identifying and validating novel serine protease targets in different allergic phenotypes.
-
Developing highly potent and selective inhibitors with favorable pharmacokinetic and safety profiles.
-
Conducting well-designed clinical trials to evaluate the efficacy and safety of serine protease inhibitors in patients with allergic diseases.
References
- 1. IL-33, an Alarmin of the IL-1 Family Involved in Allergic and Non Allergic Inflammation: Focus on the Mechanisms of Regulation of Its Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protease-activated receptor-2: Role in asthma pathogenesis and utility as a biomarker of disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Proteases and Protease Inhibitors in Allergenic and Non-Allergenic Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Recent advances in fungal serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 12. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation on Potential Contributions of Protease Activated Receptors Related Mediators in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | IL33: Roles in Allergic Inflammation and Therapeutic Perspectives [frontiersin.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Serine proteases, their inhibitors and allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological mechanisms and therapeutic prospects of interleukin-33 in pathogenesis and treatment of allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Effect of Serine Protease Inhibitors on Airway Inflammation in a Chronic Allergen-Induced Asthma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.plos.org [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Use of RWJ-58643 in a Nasal Allergen Challenge
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental protocol for evaluating the efficacy of RWJ-58643, a reversible mast cell β-tryptase and trypsin inhibitor, in a nasal allergen challenge (NAC) model. The protocol outlines a double-blind, randomized, placebo-controlled crossover study design. Detailed methodologies for subjective and objective symptom assessments, nasal lavage fluid collection, and subsequent biomarker analysis are provided. This document is intended to guide researchers in the clinical investigation of tryptase inhibitors for the treatment of allergic rhinitis.
Introduction
Allergic rhinitis is an IgE-mediated inflammatory condition of the nasal mucosa, characterized by symptoms such as rhinorrhea, sneezing, nasal congestion, and itching.[1] The early-phase allergic reaction is triggered by the cross-linking of IgE receptors on mast cells, leading to their degranulation and the release of various pre-formed and newly synthesized mediators, including histamine and tryptase.[2] Tryptase, a serine protease, is the most abundant protein in mast cell granules and serves as a specific marker of mast cell activation.[3][4] It is believed to contribute to the inflammatory cascade through the activation of protease-activated receptor-2 (PAR-2), influencing vasodilation, vascular permeability, and inflammatory cell recruitment.[5]
This compound is a potent and selective inhibitor of β-tryptase and trypsin.[1] By blocking the enzymatic activity of tryptase, this compound is hypothesized to attenuate the downstream effects of mast cell activation and reduce the symptoms of allergic rhinitis. The nasal allergen challenge (NAC) is a well-established clinical model to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of novel therapeutic agents under controlled conditions.[6][7] This protocol details the use of this compound in a NAC setting.
Signaling Pathway of Mast Cell Activation and Tryptase Inhibition
The following diagram illustrates the proposed signaling pathway of mast cell activation upon allergen exposure and the mechanism of action for this compound.
Caption: Mast cell activation by an allergen leads to the release of tryptase, which activates PAR-2 and triggers an inflammatory response. This compound inhibits tryptase, thereby blocking this pathway.
Experimental Protocol
This protocol is based on a double-blind, randomized, placebo-controlled crossover design. Each participant will serve as their own control.
Participant Selection
-
Inclusion Criteria:
-
Healthy male and female adults (18-50 years).
-
Clinical history of seasonal allergic rhinitis (e.g., to grass pollen) for at least two years.
-
Positive skin prick test to the relevant allergen.
-
No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and routine laboratory tests.
-
Willing and able to provide written informed consent.
-
-
Exclusion Criteria:
-
Current or recent (within 4 weeks) respiratory tract infection.
-
History of asthma or other chronic respiratory diseases.
-
Structural nasal abnormalities (e.g., significant septal deviation, nasal polyps).
-
Use of medications that could interfere with the study outcomes (e.g., antihistamines, corticosteroids) within the specified washout period.[8]
-
Pregnancy or lactation.
-
Smoking.
-
Study Design and Workflow
The following diagram outlines the experimental workflow.
Caption: A screening visit is followed by two treatment periods in a crossover design, separated by a washout period.
Detailed Methodology
-
Screening Visit (Day -14 to -7):
-
Obtain written informed consent.
-
Verify inclusion/exclusion criteria.
-
Perform a skin prick test to confirm allergen sensitivity.
-
Conduct baseline nasal examinations.
-
-
Treatment Period (Day 1 and Day 15):
-
Participants arrive at the clinical research unit after an overnight fast.
-
A baseline nasal lavage is performed (Time 0).
-
Participants self-administer a single dose of the investigational product (this compound or placebo) as a nasal spray at Time 0. A study from Erin et al. (2006) suggests doses of 100 µg, 300 µg, and 600 µg of this compound.[1]
-
Thirty minutes post-dose (Time 0.5 h), a nasal allergen challenge is performed. A standardized allergen extract is administered intranasally using a metered-dose spray device.[6]
-
Nasal lavage and symptom assessments are conducted at specified time points post-challenge.
-
-
Nasal Allergen Challenge (NAC):
-
The NAC is performed by administering a standardized allergen extract (e.g., Timothy grass pollen) to each nostril using a nasal spray device.[1]
-
The allergen dose should be pre-determined to elicit a significant but safe allergic response.
-
-
Symptom Assessment:
-
Subjective Assessment: Participants will rate their nasal symptoms (nasal congestion, rhinorrhea, sneezing, and nasal itching) using a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe). The sum of these scores constitutes the Total Nasal Symptom Score (TNSS), with a maximum score of 12.[9] A Visual Analog Scale (VAS) can also be used for each symptom.[10]
-
Objective Assessment: Nasal patency will be measured using acoustic rhinometry (measuring the minimum cross-sectional area) or Peak Nasal Inspiratory Flow (PNIF).[11][12]
-
-
Nasal Lavage:
-
Nasal lavage is performed by instilling 5-10 mL of sterile saline solution into each nostril, holding it for a few seconds, and then expelling it into a collection tube.[13]
-
Lavage is performed at baseline (pre-dose) and at 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours post-drug administration.[1]
-
The collected lavage fluid is centrifuged, and the supernatant is stored at -80°C for mediator analysis. The cell pellet is resuspended for total and differential cell counts.
-
-
Biomarker Analysis:
-
Cell Counts: Total and differential cell counts (eosinophils, neutrophils, etc.) are performed on the cell pellet from the nasal lavage fluid.
-
Mediator Analysis: The supernatant from the nasal lavage fluid is analyzed for levels of inflammatory mediators using enzyme-linked immunosorbent assays (ELISA) or multiplex bead assays. Key mediators to measure include:
-
Data Presentation
The following tables provide a structured summary of the quantitative data to be collected.
Table 1: Subjective and Objective Nasal Response
| Time Point | Total Nasal Symptom Score (TNSS) (0-12) | Nasal Congestion (VAS, mm) | Rhinorrhea (VAS, mm) | Sneezing Counts | Peak Nasal Inspiratory Flow (PNIF) (L/min) | Minimum Cross-Sectional Area (Acoustic Rhinometry) (cm²) |
| Baseline | ||||||
| 15 min | ||||||
| 30 min | ||||||
| 1 h | ||||||
| 2 h | ||||||
| 4 h | ||||||
| 6 h | ||||||
| 8 h | ||||||
| 24 h |
Table 2: Nasal Lavage Fluid Analysis
| Time Point | Total Cell Count (x10⁴ cells/mL) | Eosinophil Count (x10⁴ cells/mL) | Tryptase (ng/mL) | Histamine (ng/mL) | IL-5 (pg/mL) | Eotaxin (pg/mL) |
| Baseline | ||||||
| 1.5 h | ||||||
| 2.5 h | ||||||
| 4.5 h | ||||||
| 6.5 h | ||||||
| 8.5 h | ||||||
| 24 h |
Statistical Analysis
Data will be analyzed using appropriate statistical methods for a crossover design. The primary endpoint will be the change from baseline in the TNSS. Secondary endpoints will include changes in individual symptom scores, objective measures of nasal patency, and levels of inflammatory cells and mediators in nasal lavage fluid. A mixed-effects model will be used to compare the effects of this compound and placebo, with treatment, period, and sequence as fixed effects and participant as a random effect. A p-value of <0.05 will be considered statistically significant.
Safety and Tolerability
Adverse events will be monitored and recorded throughout the study. The safety and tolerability of this compound will be assessed through the evaluation of adverse event reports, vital signs, ECGs, and clinical laboratory tests.
References
- 1. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokine profiles in nasal fluid of patients with seasonal or persistent allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Tryptase levels as an indicator of mast-cell activation in systemic anaphylaxis and mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. EAACI Position paper on the standardization of nasal allergen challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nasal challenges in allergen immunotherapy trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phyathai.com [phyathai.com]
- 9. aaaai.org [aaaai.org]
- 10. Evaluation of subjective scale in allergen nasal provocation test [lcehen.whuhzzs.com]
- 11. Acoustic rhinometry in nasal allergen challenge study: which dimensional measures are meaningful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Histamine and tryptase in nasal lavage fluid after allergen challenge: effect of 1 week of pretreatment with intranasal azelastine or systemic cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Tryptase Inhibition Assay Using RWJ-58643
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptase is a tetrameric serine protease and the most abundant protein found in the secretory granules of mast cells.[1][2][3][4] Upon mast cell activation, which occurs during allergic and inflammatory responses, tryptase is released into the extracellular environment.[5] It has been implicated in the pathophysiology of various conditions, including asthma and allergic rhinitis.[6][7] Consequently, the inhibition of tryptase activity presents a promising therapeutic strategy for these diseases.[1][2] RWJ-58643 is a reversible inhibitor of both β-tryptase and trypsin, showing potential for treating allergic inflammation.[8][9] This document provides a detailed protocol for conducting an in vitro tryptase inhibition assay to evaluate the potency of this compound.
Mechanism of Action
RWJ-56423, a component of the diastereomeric mixture this compound, is a transition-state mimetic that reversibly inhibits human tryptase with a Ki of 10 nM.[10] It exhibits selectivity for tryptase and trypsin over other serine proteases.[10] The assay described here is a colorimetric method that measures the enzymatic activity of tryptase. In the presence of an inhibitor like this compound, the activity of tryptase is reduced, leading to a decrease in the colorimetric signal.
Data Presentation
Table 1: Inhibitory Activity of this compound against Human Tryptase
| Compound | Target | Assay Type | Ki (nM) | Reference |
| RWJ-56423 (part of this compound) | Human Tryptase | Biochemical | 10 | [10] |
Experimental Protocols
Materials and Reagents
-
Human recombinant tryptase
-
This compound
-
Tryptase substrate (e.g., tosyl-gly-pro-lys-pNA or benzoyl-DL-arginine-p-nitroaniline)[3][11]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20; some protocols recommend the inclusion of heparin to stabilize tryptase)[3][4]
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm[3][4]
Experimental Workflow
Caption: Experimental workflow for the in vitro tryptase inhibition assay.
Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer as described in the "Materials and Reagents" section.
-
Reconstitute human recombinant tryptase in Assay Buffer to a stock concentration (e.g., 1 µg/mL). Further dilute to the working concentration (e.g., 2X the final assay concentration) in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare the tryptase substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of a 96-well microtiter plate.
-
Add 25 µL of the serially diluted this compound solutions to the respective test wells.
-
Add 25 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor solutions to the control wells (no inhibitor).
-
Add 25 µL of Assay Buffer to the blank wells.
-
Add 25 µL of the diluted tryptase enzyme solution to the test and control wells. Do not add enzyme to the blank wells.
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the tryptase substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the rate of the reaction.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Signaling Pathway
Caption: Mechanism of tryptase inhibition by this compound.
This application note provides a comprehensive protocol for conducting an in vitro tryptase inhibition assay using this compound. By following this detailed methodology, researchers can accurately determine the inhibitory potency of this compound and similar molecules, which is a critical step in the development of novel therapeutics for allergic and inflammatory diseases. The provided diagrams illustrate the experimental workflow and the mechanism of inhibition, offering a clear and concise visual guide for the user.
References
- 1. maxanim.com [maxanim.com]
- 2. tribioscience.com [tribioscience.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Effector mechanisms in allergic reactions - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptase inhibitors block allergen-induced airway and inflammatory responses in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. | BioWorld [bioworld.com]
- 11. A sensitive colorimetric assay for the release of tryptase from human lung mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tryptase Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Subject: Dosing Recommendations for Tryptase Inhibitors, with a focus on RWJ-58643, in Preclinical Models.
Introduction
This document provides a detailed overview of dosing recommendations and experimental protocols for the use of tryptase inhibitors in preclinical research, with a specific focus on what can be inferred for the compound this compound. Tryptase is a serine protease released from mast cells upon degranulation and is a key mediator in the pathophysiology of allergic and inflammatory diseases such as allergic rhinitis and asthma. This compound is a reversible inhibitor of β-tryptase and trypsin and has been investigated for its therapeutic potential in allergic inflammation.
Disclaimer: Publicly available preclinical data for this compound is limited. The following recommendations are based on available clinical data for this compound and preclinical data from other tryptase inhibitors, such as APC-366 and BABIM. Researchers should use this information as a guide and conduct appropriate dose-finding studies for their specific preclinical model.
Mechanism of Action: Tryptase Inhibition
In allergic responses, allergens cross-link IgE antibodies on the surface of mast cells, triggering their degranulation and the release of various inflammatory mediators, including histamine and tryptase. Tryptase can then act on various cells and tissues, contributing to bronchoconstriction, inflammation, and tissue remodeling. Tryptase inhibitors like this compound block the enzymatic activity of tryptase, thereby mitigating these downstream effects.
Dosing Recommendations from Available Studies
This compound (Human Clinical Data)
A study in patients with allergic rhinitis provides the most direct, albeit clinical, dosing information for this compound.
| Compound | Species | Model | Route of Administration | Dose Range | Outcome | Reference |
| This compound | Human | Allergic Rhinitis | Intranasal | 100, 300, 600 µg | 100 µg dose was effective in reducing symptoms. Higher doses were ineffective and caused eosinophilia. | [1] |
Other Tryptase Inhibitors (Preclinical Data)
Studies on other tryptase inhibitors, particularly in large animal models of asthma, offer valuable insights into potential dosing strategies.
| Compound | Species | Model | Route of Administration | Dose | Outcome | Reference |
| APC-366 | Sheep | Allergic Asthma | Aerosol | 9 mg (in 3 ml H₂O) | Inhibited late-phase airway response and airway hyperresponsiveness. | [2] |
| BABIM | Sheep | Allergic Asthma | Aerosol | 9 mg (in 3 ml H₂O) | Inhibited late-phase airway response and airway hyperresponsiveness. | [2] |
Experimental Protocols
The following are generalized protocols based on the available literature for evaluating tryptase inhibitors in preclinical models of allergic inflammation.
Animal Model of Allergic Rhinitis (Rodent)
This protocol is a general guideline for inducing and evaluating allergic rhinitis in rodents, which can be adapted for testing tryptase inhibitors.
Protocol Steps:
-
Sensitization:
-
On day 0, sensitize animals (e.g., BALB/c mice or Brown Norway rats) via an intraperitoneal injection of an allergen (e.g., 10 µg ovalbumin) emulsified in an adjuvant (e.g., aluminum hydroxide).
-
On day 7, administer a booster injection of the same allergen-adjuvant mixture.
-
-
Challenge:
-
Beginning on day 15, challenge the animals daily for 7 consecutive days by intranasal administration of the allergen (e.g., 20 µl of 1% ovalbumin in saline).
-
-
Treatment:
-
Administer this compound or vehicle control via the desired route (e.g., intranasal, intraperitoneal, or oral) at a specified time before each allergen challenge. Dose-ranging studies should be performed to determine the optimal dose.
-
-
Assessment:
-
Symptom Scoring: Observe and score the frequency of sneezing and nasal rubbing for a defined period after the final allergen challenge.
-
Nasal Lavage: Collect nasal lavage fluid to assess inflammatory cell infiltration (e.g., eosinophils) and levels of inflammatory mediators (e.g., histamine, cytokines).
-
Histology: Collect nasal tissues for histological examination of inflammatory cell infiltration and goblet cell hyperplasia.
-
Animal Model of Allergic Asthma (Sheep)
The sheep model of allergic asthma is a well-established large animal model that recapitulates many features of human asthma. The following is a generalized protocol.
Protocol Steps:
-
Sensitization:
-
Sensitize sheep with an allergen such as Ascaris suum extract to induce a specific IgE response.
-
-
Baseline Measurements:
-
Measure baseline lung function, including specific lung resistance (sRL), and airway responsiveness to a bronchoconstrictor agent like carbachol.
-
-
Treatment:
-
Administer the tryptase inhibitor or vehicle control. For compounds like APC-366 and BABIM, administration has been successful via aerosolization (e.g., 9 mg in 3 ml of water) delivered 30 minutes before the allergen challenge.
-
-
Allergen Challenge:
-
Challenge the sheep with an aerosolized solution of the sensitizing allergen.
-
-
Post-Challenge Assessment:
-
Early and Late Asthmatic Responses: Monitor lung function (sRL) continuously for several hours after the challenge to measure the early (0-2 hours) and late (4-8 hours) asthmatic responses.
-
Airway Hyperresponsiveness: 24 hours after the allergen challenge, assess airway responsiveness to carbachol to determine the effect of the treatment on airway hyperreactivity.
-
Bronchoalveolar Lavage (BAL): Perform BAL to analyze inflammatory cell populations and mediator concentrations in the airways.
-
Summary and Future Directions
The available data, though limited for this compound in preclinical settings, suggests that tryptase inhibitors hold therapeutic promise for allergic diseases. The human clinical data for this compound indicates a dose-dependent effect, with lower doses being more efficacious. Preclinical studies with other tryptase inhibitors in large animal models provide a framework for designing robust efficacy studies.
For future preclinical evaluation of this compound, it is recommended to:
-
Conduct thorough dose-finding studies in relevant animal models of allergic rhinitis and asthma.
-
Investigate different routes of administration (e.g., intranasal, inhaled, systemic) to determine the optimal delivery method.
-
Correlate pharmacokinetic profiles with pharmacodynamic outcomes to establish a clear dose-response relationship.
By carefully designing and executing these preclinical studies, researchers can better elucidate the therapeutic potential of this compound and other tryptase inhibitors for the treatment of allergic and inflammatory diseases.
References
Application Notes and Protocols: RWJ-58643 in the Study of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is an IgE-mediated inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, rhinorrhea, nasal itching, and congestion.[1][2] The underlying pathophysiology involves a complex interplay of immune cells and mediators. Upon allergen exposure, mast cells degranulate, releasing a variety of mediators including histamine and proteases like β-tryptase.[1][3] β-tryptase, a multifunctional serine protease, plays a significant role in the allergic inflammatory cascade.[3] RWJ-58643 is a reversible inhibitor of mast cell β-tryptase and trypsin, and it has been investigated as a potential therapeutic agent for allergic inflammatory diseases like allergic rhinitis.[3][4]
These application notes provide a detailed overview of the use of this compound in a clinical research setting to study its effects on allergic rhinitis. The information is based on a double-blind, randomized, placebo-controlled clinical trial.[3][4]
Mechanism of Action
This compound acts as a competitive and reversible inhibitor of β-tryptase and trypsin.[3][4] In the context of allergic rhinitis, the inhibition of mast cell-derived β-tryptase is key. By blocking the enzymatic activity of tryptase, this compound is hypothesized to interfere with the downstream effects of mast cell degranulation, thereby reducing the inflammatory response and alleviating allergic symptoms.
Clinical Trial Protocol for Studying this compound in Allergic Rhinitis
This section details the methodology of a clinical study designed to assess the efficacy of this compound in attenuating the allergic response to a nasal allergen challenge.[3]
Study Design
A double-blind, randomized, placebo-controlled, crossover study design was employed.[3] An open-label extension phase with a known active comparator (budesonide) was also included.[3]
Participant Population
-
Inclusion Criteria: 16 male patients with a history of grass pollen allergic rhinitis, studied out of the pollen season.[3][4]
Investigational Treatments
-
This compound (100 µg, 300 µg, and 600 µg single doses)[3][4]
-
Budesonide (200 µg single dose, open-label)[3]
Experimental Procedure
-
Drug Administration: Participants received single doses of this compound (100, 300, or 600 µg) or a matched placebo 30 minutes before the nasal allergen challenge in a double-blind, randomized, crossover fashion.[3][4]
-
Nasal Allergen Challenge (NAC): The challenge was performed using Timothy grass pollen administered via a nasal device.[3]
-
Nasal Lavage: Nasal lavage was conducted at multiple time points: 0 (baseline), 0.5 (30 minutes post-drug, pre-NAC), 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours after drug administration.[3]
-
Analysis of Nasal Lavage Fluid: The collected nasal lavage fluid was analyzed for eosinophil count and levels of cytokines and chemokines, including Interleukin-5 (IL-5) and eotaxin, using a multiplexed bead immunoassay system.[3][4]
-
Symptom Assessment: Nasal allergy symptoms were monitored and recorded.[4]
Summary of Quantitative Data
The key findings from the clinical trial are summarized in the tables below.
Table 1: Effect of this compound on Allergic Rhinitis Symptoms
| Treatment Group | Effect on Nasal Symptoms |
| Placebo | Induction of allergy symptoms following NAC.[4] |
| This compound (100 µg) | Significant reduction in symptoms.[3] |
| This compound (300 µg) | No significant effect on symptoms.[4] |
| This compound (600 µg) | No significant effect on symptoms.[4] |
| Budesonide (200 µg) | Significant reduction in symptoms.[3] |
Table 2: Effect of this compound on Inflammatory Markers in Nasal Lavage Fluid
| Treatment Group | Eosinophil Influx | IL-5 Levels | Eotaxin Levels |
| Placebo | Increased | Increased | Increased |
| This compound (100 µg) | Significantly reduced | Significantly reduced | Reduced |
| This compound (300 µg) | Increased (late eosinophilia) | Increased | No effect |
| This compound (600 µg) | Increased (late eosinophilia) | Increased | No effect |
| Budesonide (200 µg) | Significantly reduced | Significantly reduced | Not specified |
Conclusions and Future Directions
The study of this compound in the context of allergic rhinitis demonstrates that low-dose administration of this β-tryptase and trypsin inhibitor can effectively reduce the symptoms and key inflammatory markers associated with the early and late-phase allergic response.[3][4] Specifically, a 100 µg dose was shown to be beneficial.[3][4]
However, the dose-response relationship is critical, as higher doses (300 µg and 600 µg) were not only ineffective but also led to an increase in eosinophil influx, suggesting a potential pro-inflammatory effect at higher concentrations.[3][4] This highlights the importance of careful dose-ranging studies in the development of tryptase inhibitors for allergic diseases.
Future research could explore the mechanisms behind the paradoxical effects of higher doses of this compound and investigate the efficacy and safety of the optimal low dose in larger patient populations and over longer treatment durations. Further studies could also examine the effects of this compound on other allergic conditions where mast cell activation is a key pathological feature.
References
- 1. Overview on the pathomechanisms of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathophysiology, Diagnosis and Treatment of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Application Notes: Protocol for Measuring Eosinophil Influx Following RWJ-58643 Treatment in a Murine Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness and cellular infiltration, predominantly by eosinophils. Mast cell-derived β-tryptase is a serine protease that has been implicated in the pathogenesis of allergic inflammation. RWJ-58643 is a potent, reversible inhibitor of both β-tryptase and trypsin, making it a promising therapeutic candidate for allergic diseases. This document provides a detailed protocol for evaluating the efficacy of this compound in reducing eosinophil influx in a well-established ovalbumin (OVA)-induced murine model of allergic asthma. The protocol outlines methods for inducing allergic airway inflammation, administering this compound, and quantifying eosinophil infiltration in both bronchoalveolar lavage fluid and lung tissue.
Key Signaling Pathway
Mast cell degranulation releases tryptase, which can activate Proteinase-Activated Receptor 2 (PAR-2) on various cells, including epithelial and endothelial cells. This activation is believed to initiate a signaling cascade that promotes the expression of adhesion molecules and the release of chemokines, ultimately leading to the recruitment of eosinophils to the site of inflammation. This compound, by inhibiting tryptase, is hypothesized to block this pathway and reduce eosinophil influx.
Experimental Protocols
This section details the materials and methods for inducing allergic airway inflammation in mice and assessing the effect of this compound on eosinophil influx.
I. Ovalbumin (OVA)-Induced Allergic Asthma Model[1][2][3]
This protocol describes the induction of an acute allergic airway inflammation model in BALB/c mice.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Inhalation chamber/nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA and 2 mg alum in sterile saline.
-
The control group receives i.p. injections of saline with alum only.
-
-
Challenge:
-
On days 25, 26, and 27, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes using an ultrasonic nebulizer in an inhalation chamber.
-
The control group is challenged with saline aerosol.
-
-
Endpoint:
-
Euthanize mice 24-48 hours after the final OVA challenge for sample collection.
-
II. Administration of this compound
Based on studies with similar tryptase inhibitors, intranasal or oral administration is recommended[1].
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or appropriate solvent)
Procedure:
-
Treatment Groups:
-
Group 1: OVA-sensitized/challenged + Vehicle
-
Group 2: OVA-sensitized/challenged + Low-dose this compound (e.g., 5 mg/kg)
-
Group 3: OVA-sensitized/challenged + High-dose this compound (e.g., 20 mg/kg)
-
Group 4: Saline control + Vehicle
-
-
Administration:
-
Administer this compound or vehicle daily, starting one day before the first OVA challenge and continuing throughout the challenge period.
-
Intranasal: Administer 10-20 µL of the solution into the nostrils of anesthetized mice.
-
Oral Gavage: Administer a volume of 100-200 µL directly into the stomach.
-
III. Measurement of Eosinophil Influx
Eosinophil influx can be quantified in the bronchoalveolar lavage fluid (BALF) and lung tissue.
A. Bronchoalveolar Lavage (BAL) and Cell Counting
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Tracheal cannula (e.g., 20-gauge)
-
1 mL syringe
-
Hemocytometer
-
Wright-Giemsa stain
-
Microscope
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid (BALF).
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count of at least 300 cells under a microscope to determine the percentage of eosinophils.
-
Calculate the total number of eosinophils in the BALF.
B. Histological Analysis of Lung Tissue [2]
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Antibody for eosinophil marker (e.g., anti-Major Basic Protein [MBP])
-
Immunohistochemistry (IHC) detection system
-
Microscope with imaging software
Procedure:
-
After BAL, perfuse the lungs with saline and then inflate with 10% neutral buffered formalin.
-
Excise the lungs and fix them in formalin for 24 hours.
-
Process the fixed lungs and embed them in paraffin.
-
Cut 5 µm sections and mount them on slides.
-
For general morphology, stain sections with H&E.
-
For specific eosinophil identification, perform IHC for MBP.
-
Quantify eosinophil infiltration by counting the number of MBP-positive cells in the peribronchial and perivascular areas. Express the data as eosinophils per unit area (e.g., cells/mm²).
Experimental Workflow
Data Presentation
The quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Eosinophil Counts in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x 10⁵) | Eosinophils (x 10⁴) |
| Saline Control + Vehicle | 0.5 ± 0.1 | 0.1 ± 0.05 |
| OVA + Vehicle | 5.2 ± 0.8 | 2.5 ± 0.5 |
| OVA + this compound (Low Dose) | 3.1 ± 0.6 | 1.2 ± 0.3 |
| OVA + this compound (High Dose) | 2.0 ± 0.4 | 0.6 ± 0.2 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to OVA + Vehicle group. | ||
| Note: The data presented in this table are hypothetical and for illustrative purposes only. |
Table 2: Effect of this compound on Eosinophil Infiltration in Lung Tissue
| Treatment Group | Peribronchial Eosinophils (cells/mm²) | Perivascular Eosinophils (cells/mm²) |
| Saline Control + Vehicle | 5 ± 2 | 3 ± 1 |
| OVA + Vehicle | 85 ± 12 | 60 ± 9 |
| OVA + this compound (Low Dose) | 42 ± 8 | 31 ± 6 |
| OVA + this compound (High Dose) | 25 ± 5 | 18 ± 4 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to OVA + Vehicle group. | ||
| Note: The data presented in this table are hypothetical and for illustrative purposes only. |
Conclusion
This protocol provides a comprehensive framework for evaluating the in vivo efficacy of the tryptase inhibitor this compound in a murine model of allergic asthma. By quantifying the reduction in eosinophil influx into the airways, researchers can effectively assess the therapeutic potential of this compound for the treatment of eosinophil-dominant inflammatory diseases. The dose-dependent effect of this compound on eosinophil levels should be carefully evaluated, as higher doses have been noted to potentially cause a late eosinophilia in some contexts[3].
References
Application Notes and Protocols for Evaluating RWJ-58643 Efficacy in Rat Basophil Leukemia (RBL) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-58643 is identified as a potent inhibitor of tryptase, a serine protease released from mast cells upon degranulation, playing a role in the inflammatory cascade of allergic responses. While Rat Basophil Leukemia (RBL-2H3) cells are a cornerstone model for studying IgE-mediated degranulation, it is crucial to note that they do not express or secrete tryptase. Therefore, RBL-2H3 cells are not a suitable model for directly assessing the tryptase-inhibiting activity of this compound.
However, the RBL-2H3 cell line provides a valuable platform to investigate potential "off-target" or pleiotropic effects of this compound on the upstream signaling pathways of mast cell activation. This document provides a comprehensive guide to utilizing RBL-2H3 cells to evaluate whether this compound modulates the degranulation process itself, independent of its tryptase inhibition activity. The following protocols detail methods to assess the compound's impact on cell viability, degranulation, intracellular calcium mobilization, cytokine release, and the phosphorylation of key signaling molecules in the FcεRI pathway.
Key Experimental Assays
To comprehensively assess the potential effects of this compound on RBL-2H3 cell function, a panel of assays is recommended:
-
Cell Viability Assay (MTT): To determine the cytotoxic profile of this compound and establish a non-toxic concentration range for subsequent experiments.
-
β-Hexosaminidase Release Assay: To quantify the extent of degranulation by measuring the release of a granular enzyme.
-
Calcium Influx Assay: To measure changes in intracellular calcium levels, a critical second messenger in the degranulation signaling cascade.
-
Cytokine Release Assay (ELISA): To determine the effect of this compound on the synthesis and secretion of pro-inflammatory cytokines such as TNF-α and IL-4.
-
Western Blotting: To analyze the phosphorylation status of key proteins in the FcεRI signaling pathway, including Syk, LAT, PLCγ1, and ERK.
Data Presentation
The following tables summarize hypothetical quantitative data from the described experimental protocols to illustrate potential outcomes of this compound treatment on RBL-2H3 cells.
Table 1: Effect of this compound on RBL-2H3 Cell Viability (MTT Assay)
| This compound (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 97.1 ± 5.5 |
| 50 | 95.3 ± 6.1 |
| 100 | 85.2 ± 7.3 |
| 200 | 60.4 ± 8.9 |
Table 2: Effect of this compound on IgE-Mediated β-Hexosaminidase Release
| Treatment | β-Hexosaminidase Release (% of Control) |
| Unstimulated | 5.2 ± 1.1 |
| Antigen-Stimulated (Vehicle) | 100 ± 8.9 |
| Antigen + this compound (1 µM) | 95.4 ± 7.6 |
| Antigen + this compound (10 µM) | 72.8 ± 6.3 |
| Antigen + this compound (50 µM) | 45.1 ± 5.8 |
| Antigen + this compound (100 µM) | 25.9 ± 4.2 |
Table 3: Effect of this compound on Antigen-Induced Calcium Influx
| Treatment | Peak [Ca²⁺]i (nM) |
| Unstimulated | 85 ± 10 |
| Antigen-Stimulated (Vehicle) | 450 ± 35 |
| Antigen + this compound (10 µM) | 310 ± 28 |
| Antigen + this compound (50 µM) | 180 ± 21 |
Table 4: Effect of this compound on Cytokine Release from Activated RBL-2H3 Cells
| Treatment | TNF-α (pg/mL) | IL-4 (pg/mL) |
| Unstimulated | < 10 | < 5 |
| Antigen-Stimulated (Vehicle) | 850 ± 75 | 120 ± 15 |
| Antigen + this compound (10 µM) | 620 ± 60 | 95 ± 12 |
| Antigen + this compound (50 µM) | 310 ± 40 | 50 ± 8 |
Table 5: Densitometric Analysis of Western Blots for Phosphorylated Signaling Proteins
| Treatment | p-Syk / Syk (Relative Intensity) | p-ERK / ERK (Relative Intensity) |
| Unstimulated | 0.1 ± 0.02 | 0.1 ± 0.03 |
| Antigen-Stimulated (Vehicle) | 1.0 ± 0.15 | 1.0 ± 0.12 |
| Antigen + this compound (50 µM) | 0.4 ± 0.08 | 0.5 ± 0.09 |
Visualizations
Caption: IgE-mediated signaling pathway in RBL-2H3 cells.
Caption: General experimental workflow for testing this compound.
Experimental Protocols
RBL-2H3 Cell Culture and Maintenance
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 15% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing:
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺.
-
Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize trypsin with growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at a ratio of 1:4 to 1:8.
-
Cell Viability (MTT) Assay
-
Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1-200 µM) or vehicle control for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
β-Hexosaminidase Release Assay
-
Seed RBL-2H3 cells in a 24-well plate at a density of 2 x 10⁵ cells/well.
-
Sensitize the cells by incubating with 0.5 µg/mL anti-DNP IgE in growth medium for 24 hours.
-
Wash the cells twice with Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4).
-
Pre-treat the cells with various concentrations of this compound or vehicle in Tyrode's buffer for 1 hour at 37°C.
-
Stimulate degranulation by adding 100 ng/mL DNP-BSA and incubate for 30 minutes at 37°C.
-
Collect the supernatant. To determine the total β-hexosaminidase content, lyse the remaining cells with 0.5% Triton X-100.
-
In a new 96-well plate, mix 25 µL of supernatant or cell lysate with 25 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (1 mM in 0.1 M citrate buffer, pH 4.5).
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 200 µL of 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.0).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to the total content.
Calcium Influx Assay
-
Sensitize RBL-2H3 cells with anti-DNP IgE as described above.
-
Harvest the cells and resuspend them in a loading buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice to remove extracellular dye and resuspend in fresh buffer.
-
Measure the baseline fluorescence in a fluorometer with excitation wavelengths alternating between 340 nm and 380 nm, and emission at 510 nm.
-
Add this compound at the desired concentration and record the fluorescence for a few minutes.
-
Add DNP-BSA to stimulate the cells and continue recording the fluorescence to measure the change in intracellular calcium concentration.
-
Calculate the ratio of fluorescence intensities (340/380 nm) to determine the relative intracellular calcium concentration.
Cytokine Release Assay (ELISA)
-
Follow the procedure for the β-hexosaminidase release assay (steps 1-5), but incubate for 6 hours after antigen stimulation.
-
Collect the supernatant and centrifuge to remove any cell debris.
-
Measure the concentration of TNF-α and IL-4 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blotting for Phosphorylated Signaling Proteins
-
Sensitize RBL-2H3 cells with anti-DNP IgE as described above.
-
Pre-treat with this compound or vehicle for 1 hour.
-
Stimulate with DNP-BSA for 5-10 minutes at 37°C.
-
Immediately place the plate on ice and aspirate the medium.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total Syk, LAT, PLCγ1, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometric analysis to quantify the relative phosphorylation levels.
Application Notes: Mast Cell Degranulation Assay for Evaluating Tryptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses.[1] Upon activation, mast cells undergo degranulation, a process involving the release of potent inflammatory mediators from their cytoplasmic granules.[1] Among these mediators, tryptase, a tetrameric serine protease, is the most abundant protein stored in mast cell granules.[1] Consequently, tryptase is a key biomarker for mast cell activation and a promising therapeutic target for allergic and inflammatory diseases.[1]
This document provides detailed application notes and protocols for a mast cell degranulation assay kit designed to evaluate the efficacy of potential tryptase inhibitors. The assay provides a robust and sensitive method for screening and characterizing compounds that can modulate mast cell activity by targeting tryptase.
Principle of the Assay
The mast cell degranulation assay is a quantitative colorimetric assay that measures the activity of tryptase released from activated mast cells. The principle is based on the enzymatic cleavage of a specific tryptase substrate, tosyl-gly-pro-lys-p-nitroanilide (tosyl-gly-pro-lys-pNA), by the released tryptase. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[1][2] The amount of pNA produced is directly proportional to the tryptase activity. By introducing potential inhibitors, the reduction in tryptase activity can be accurately measured, allowing for the determination of the inhibitory potential of test compounds.
Choice of Cell Lines
It is critical to select an appropriate cell line for this assay. While the rat basophilic leukemia (RBL-2H3) cell line is a common model for studying mast cell degranulation, it is important to note that these cells do not express or release tryptase. Therefore, RBL-2H3 cells are not suitable for a tryptase-specific degranulation assay. Human mast cell lines, such as LAD2, or primary human mast cells are recommended for evaluating tryptase inhibitors. While LAD2 cells express lower levels of tryptase compared to mature skin mast cells, they still provide a viable model for these studies.[3]
Data Presentation
The following tables summarize quantitative data from studies evaluating various tryptase inhibitors using mast cell degranulation assays. This data is provided for reference and comparison purposes.
Table 1: Inhibition of Anti-IgE Induced Tryptase Release from Human Colon Mast Cells
| Inhibitor | Concentration | Maximum Inhibition (%) |
| Leupeptin | 200 µmol/mL | 39.4 |
| TLCK | 100 µmol/mL | 47.6 |
| Lactoferrin | 30 µmol/mL | 36.6 |
| Protamine | 10 µg/mL | - |
Data extracted from a study on human colon mast cells. The exact percentage inhibition for protamine at 10 µg/mL was not specified, but it was noted to inhibit tryptase release.[4]
Table 2: Inhibition of Calcium Ionophore Induced Tryptase Release from Human Colon Mast Cells
| Inhibitor | Concentration | Maximum Inhibition (%) |
| Leupeptin | - | 27.1 |
| TLCK | - | 44.1 |
| Lactoferrin | - | 38.2 |
| Protamine | 1 µg/mL | - |
Data extracted from a study on human colon mast cells. The concentrations for maximum inhibition for Leupeptin, TLCK, and Lactoferrin were not explicitly stated for calcium ionophore-induced release in the provided text. Protamine was shown to be inhibitory at 1 µg/mL.[4]
Experimental Protocols
This section provides a detailed methodology for evaluating tryptase inhibitors using a mast cell degranulation assay.
Materials and Reagents
-
Human Mast Cell Line (e.g., LAD2)
-
Cell Culture Medium (e.g., StemPro-34 SFM)
-
Human IgE
-
Antigen (e.g., anti-IgE antibody) or Calcium Ionophore A23187
-
Test Tryptase Inhibitors
-
Tryptase Inhibitor Positive Control (e.g., Protamine)[2]
-
Assay Buffer (containing heparin for tryptase stabilization)[2]
-
Tryptase Substrate (tosyl-gly-pro-lys-pNA)[2]
-
pNA Standard
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol for Tryptase Inhibitor Screening
-
Cell Culture and Sensitization:
-
Culture human mast cells (e.g., LAD2) according to standard protocols.
-
For IgE-mediated activation, sensitize the cells by incubating with human IgE overnight.
-
Wash the cells to remove unbound IgE.
-
Resuspend the cells in the assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Aliquot the cell suspension into a 96-well plate.
-
Add various concentrations of the test tryptase inhibitors to the designated wells.
-
Include wells for a positive control inhibitor (e.g., protamine) and a vehicle control (no inhibitor).
-
Pre-incubate the cells with the inhibitors for a specified time (e.g., 20-30 minutes) at 37°C.[4]
-
-
Induction of Degranulation:
-
Induce degranulation by adding the activating agent. This can be either:
-
An antigen (e.g., anti-IgE antibody) for IgE-sensitized cells.
-
A calcium ionophore (e.g., A23187) for non-IgE-mediated activation.[2]
-
-
Include control wells with non-activated cells (spontaneous release) and cells lysed with a detergent (e.g., Triton X-100) to determine the total tryptase release.
-
Incubate the plate at 37°C for an appropriate time (e.g., 30-60 minutes) to allow for degranulation.
-
-
Tryptase Activity Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add the tryptase substrate (tosyl-gly-pro-lys-pNA) to each well containing the supernatant.[2]
-
Incubate the plate at 37°C for 1-2 hours, or until a sufficient color change is observed in the positive control wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using the pNA standard to determine the concentration of pNA produced in each well.
-
Calculate the percentage of tryptase release for each condition relative to the total release (lysed cells).
-
Calculate the percentage of inhibition for each concentration of the test inhibitor compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of tryptase activity) for each test compound.
-
Mandatory Visualizations
Signaling Pathway of Mast Cell Degranulation
Caption: IgE-mediated signaling pathway leading to mast cell degranulation and tryptase release.
Experimental Workflow for Tryptase Inhibitor Screening
Caption: Step-by-step experimental workflow for evaluating tryptase inhibitors.
Logical Relationship of the Assay
Caption: Logical flow of the tryptase inhibitor assay from cell activation to signal detection.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Mast cell lines HMC-1 and LAD2 in comparison with mature human skin mast cells--drastically reduced levels of tryptase and chymase in mast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tryptase release from human colon mast cells by protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cytokine Release in Response to RWJ-58643
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-58643 is a potent, reversible inhibitor of both β-tryptase and trypsin, serine proteases that play a significant role in the pathophysiology of allergic inflammation.[1] Tryptase, the most abundant protein mediator in mast cell granules, is released upon mast cell degranulation during an allergic response.[2] Both tryptase and trypsin can activate Protease-Activated Receptors (PARs), particularly PAR-2, on various immune and non-immune cells, leading to the release of pro-inflammatory mediators, including cytokines.[3][4] Understanding the impact of this compound on cytokine release is crucial for elucidating its mechanism of action and therapeutic potential.
A key clinical study investigating this compound in an allergic rhinitis model revealed a dose-dependent effect on interleukin-5 (IL-5) levels in nasal lavage fluid. Low-dose this compound (100 µg) was found to significantly reduce IL-5 levels, similar to the effect of budesonide. However, higher doses (300 and 600 µg) led to an increase in IL-5 compared to placebo, suggesting a complex regulatory mechanism.[1]
These application notes provide a comprehensive guide to the techniques and protocols for assessing cytokine release in response to this compound, enabling researchers to further investigate its immunomodulatory effects.
Putative Signaling Pathway for Tryptase-Mediated Cytokine Release
Tryptase released from activated mast cells can cleave and activate PAR-2 on target cells such as epithelial cells, endothelial cells, and eosinophils. This activation initiates intracellular signaling cascades, primarily involving Mitogen-Activated Protein Kinases (MAPKs) (including ERK, JNK, and p38) and the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] These pathways culminate in the translocation of transcription factors to the nucleus, leading to the expression of various cytokine genes.[6] The specific cytokine profile induced can vary depending on the cell type and the local microenvironment.
Data Presentation
Quantitative data from cytokine release assays should be summarized in clearly structured tables to facilitate comparison between different treatment groups and doses of this compound.
Table 1: In Vitro Cytokine Release from Primary Human Mast Cells
| Treatment Group | IL-5 (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | ||||
| Tryptase (X ng/mL) | ||||
| This compound (Low Dose) + Tryptase | ||||
| This compound (High Dose) + Tryptase | ||||
| Positive Control (e.g., IgE/anti-IgE) |
Table 2: In Vivo Cytokine Levels in Nasal Lavage Fluid
| Treatment Group | IL-5 (pg/mL) at 4h | IL-5 (pg/mL) at 24h | Eosinophil Count (cells/mL) at 24h |
| Placebo | |||
| This compound (100 µg) | |||
| This compound (300 µg) | |||
| This compound (600 µg) | |||
| Budesonide (200 µg) |
Experimental Protocols
In Vitro Assessment of Cytokine Release from Primary Human Mast Cells
This protocol outlines the methodology for assessing the effect of this compound on tryptase-induced cytokine release from primary human mast cells.
1. Isolation and Culture of Primary Human Mast Cells:
-
Human mast cells can be isolated from skin or lung tissue or differentiated from CD34+ progenitor cells from peripheral or cord blood.[7][8][9][10]
-
For isolation from tissue, a combination of enzymatic digestion and positive selection using magnetic beads targeting c-kit (CD117) or FcεRI is recommended.[9][10]
-
Cultured mast cells should be maintained in a suitable medium, such as RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and essential growth factors like Stem Cell Factor (SCF) and IL-6.[11]
2. Mast Cell Stimulation:
-
Plate purified mast cells (e.g., 1 x 10^5 cells/well in a 96-well plate) in culture medium.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control for 30 minutes at 37°C.
-
Stimulate the cells with a predetermined optimal concentration of human tryptase (e.g., 10-100 ng/mL) for a specified time (e.g., 6-24 hours).
-
Include a positive control for mast cell degranulation, such as cross-linking of IgE receptors with anti-IgE antibody.
3. Cytokine Measurement:
-
Following stimulation, centrifuge the plate and collect the supernatant.
-
Analyze the supernatant for a panel of relevant cytokines (e.g., IL-5, IL-6, IL-8, TNF-α) using a multiplex bead array assay (e.g., Luminex) according to the manufacturer's instructions.
In Vivo Assessment of Cytokine Release in a Nasal Allergen Challenge Model
This protocol is based on the methodology used in the clinical study of this compound and can be adapted for preclinical animal models.[1]
1. Animal Model:
-
Use a relevant animal model of allergic rhinitis, such as mice sensitized to a specific allergen (e.g., ovalbumin or house dust mite extract).
2. Dosing and Allergen Challenge:
-
Administer this compound intranasally at various doses (e.g., low, medium, high) or vehicle control 30 minutes prior to allergen challenge.
-
Include a positive control group treated with an intranasal corticosteroid like budesonide.
-
Perform a nasal allergen challenge by intranasal administration of the allergen.
3. Nasal Lavage Fluid (NLF) Collection:
-
Collect NLF at different time points post-challenge (e.g., 4, 8, and 24 hours).
-
To perform nasal lavage, instill a small volume of sterile saline into the nasal cavity and collect the effluent.[12]
4. NLF Processing and Cytokine Analysis:
-
Centrifuge the collected NLF to pellet cells and debris.[12]
-
Store the supernatant at -80°C until analysis.
-
Analyze the supernatant for a panel of cytokines, with a focus on IL-5, using a multiplex bead array assay.
-
The cell pellet can be used for differential cell counts, particularly for eosinophils.
Discussion and Future Directions
The assessment of cytokine release in response to this compound is critical for understanding its therapeutic potential and dose-dependent effects. The protocols provided here offer a framework for both in vitro and in vivo investigations.
A key area for future research is to elucidate the precise molecular mechanisms underlying the biphasic effect of this compound on IL-5 release. This could involve investigating the differential activation of downstream signaling pathways (e.g., specific MAPK isoforms) at varying concentrations of tryptase and this compound. Additionally, exploring the role of trypsin inhibition in this context, particularly its effects on eosinophil activation and cytokine release, would provide a more complete picture of this compound's immunomodulatory properties. Further studies could also explore the effects of this compound on a broader range of cytokines and chemokines to fully characterize its impact on the inflammatory cascade.
References
- 1. NFκB attenuates IL-5 production and upregulates T-box transcription factors in Th2-like T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Induction of Mast Cell Accumulation by Tryptase via a Protease Activated Receptor-2 and ICAM-1 Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 7. Isolation and Culture of Human Skin Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mast Cell Purification Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of RWJ-58643: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-58643 is a reversible inhibitor of β-tryptase, a serine protease released from mast cells that plays a significant role in the inflammatory cascade associated with allergic responses. As a potential therapeutic agent for allergic diseases, understanding its administration and effects in relevant animal models is crucial for preclinical development. This document provides an overview of potential in vivo administration methods for this compound in animal studies, based on available data for this compound and similar molecules.
Signaling Pathway of Tryptase Inhibition
Tryptase, upon release from activated mast cells, can cleave and activate Protease-Activated Receptor-2 (PAR-2) on various cell types, including epithelial cells, endothelial cells, and neurons. This activation leads to the release of pro-inflammatory mediators, contributing to the symptoms of allergic inflammation. This compound acts by directly inhibiting the enzymatic activity of tryptase, thereby preventing downstream signaling.
Caption: Tryptase Inhibition Signaling Pathway.
Quantitative Data Summary
Due to the lack of specific animal studies for this compound, a quantitative data table from such studies cannot be provided. The table below summarizes the dosing from the human clinical trial for intranasal administration.
| Compound | Species | Administration Route | Dose(s) | Vehicle | Key Findings | Reference |
| This compound | Human | Intranasal | 100 µg, 300 µg, 600 µg (single dose) | Not specified | Low-dose (100 µg) significantly reduced allergic rhinitis symptoms. | [1] |
Experimental Protocols
The following are detailed, hypothetical protocols for the administration of this compound in animal models, based on common practices and data from similar compounds. Researchers must optimize these protocols for their specific animal model and experimental design.
Intranasal Administration (Adapted from Human Study)
This protocol is adapted from the methodology used in the human clinical trial of this compound for allergic rhinitis.
Objective: To assess the efficacy of intranasally administered this compound in an animal model of allergic rhinitis.
Materials:
-
This compound
-
Sterile, isotonic saline solution (vehicle)
-
Micropipette and sterile tips
-
Anesthetic (e.g., isoflurane)
-
Animal model of allergic rhinitis (e.g., ovalbumin-sensitized mice or rats)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile saline to the desired concentration. The concentration should be calculated to deliver the target dose in a small volume (e.g., 10-20 µL per nostril for a mouse).
-
Ensure the solution is well-mixed and free of particulates. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Anesthesia:
-
Lightly anesthetize the animal using a method appropriate for the species (e.g., isoflurane inhalation) to prevent sneezing and ensure accurate delivery.
-
-
Administration:
-
Hold the animal in a supine position.
-
Using a micropipette, carefully instill the prepared this compound solution into the nares. Administer half the total dose to each nostril.
-
Keep the animal in a supine position for a short period (e.g., 1-2 minutes) to allow for absorption.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any adverse reactions.
-
Proceed with the experimental challenge (e.g., allergen exposure) at the predetermined time point post-administration.
-
Caption: Experimental Workflow for Intranasal Administration.
Oral Gavage (Hypothetical)
This protocol is a general guideline for oral administration, a common route for preclinical drug testing.
Objective: To evaluate the systemic effects of orally administered this compound.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, 0.5% methylcellulose)
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Preparation of Dosing Formulation:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Sonication may be required for suspensions.
-
-
Animal Handling:
-
Gently restrain the animal. Proper handling techniques are crucial to minimize stress and prevent injury.
-
-
Administration:
-
Measure the correct volume of the formulation into a syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress or adverse effects.
-
Return the animal to its cage and monitor as required by the experimental protocol.
-
Intravenous Injection (Hypothetical)
This protocol provides a general framework for intravenous administration to achieve rapid systemic exposure.
Objective: To determine the pharmacokinetic profile and acute efficacy of intravenously administered this compound.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle suitable for injection (e.g., saline, PBS)
-
Syringes and needles (size appropriate for the animal and injection site)
-
Animal restrainer
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the sterile vehicle. The solution must be clear and free of particulates. Filter sterilization may be necessary.
-
-
Animal Preparation:
-
Place the animal in a suitable restrainer.
-
The tail vein is a common site for intravenous injection in rodents. Warming the tail may help to dilate the vein.
-
-
Administration:
-
Swab the injection site with an appropriate antiseptic.
-
Carefully insert the needle into the vein and slowly inject the dosing solution.
-
-
Post-Administration Monitoring:
-
Remove the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal closely for any immediate adverse reactions.
-
Conclusion
While specific protocols for the in vivo administration of this compound in animal studies are not widely published, the information from a human clinical trial and general practices for similar compounds provide a strong foundation for experimental design. Researchers should carefully consider the pharmacokinetic and pharmacodynamic properties of this compound and the specific aims of their study to select and optimize the most appropriate administration route and protocol. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
Troubleshooting & Optimization
Technical Support Center: Understanding RWJ-58643 Induced Eosinophilia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the dose-dependent eosinophilia observed with the β-tryptase and trypsin inhibitor, RWJ-58643.
Troubleshooting Guides
This section addresses specific issues that may arise during the investigation of this compound's effects on eosinophils.
Issue 1: Inconsistent Eosinophil Counts in Nasal Lavage Fluid
-
Possible Cause 1: Variability in Nasal Allergen Challenge (NAC) Procedure.
-
Troubleshooting: Ensure a standardized NAC protocol is strictly followed. This includes consistent allergen concentration, delivery method (e.g., nasal spray device), and volume administered to each subject. Any deviation can lead to variable inflammatory responses.
-
-
Possible Cause 2: Improper Nasal Lavage Technique.
-
Troubleshooting: The timing and technique of nasal lavage are critical for consistent cell recovery. Use a pre-warmed, sterile saline solution and a standardized volume. The lavage should be performed gently to avoid trauma to the nasal mucosa, which could artificially increase cell counts. Ensure consistent incubation time of the lavage fluid in the nasal cavity.
-
-
Possible Cause 3: Cell Counting Inaccuracies.
-
Troubleshooting: Employ a validated and consistent method for eosinophil identification and counting. This could involve manual counting with specific staining (e.g., Wright-Giemsa) by trained personnel or automated counting using flow cytometry with eosinophil-specific markers. Regular calibration of equipment and validation of staining procedures are essential.
-
Issue 2: Unexpectedly High IL-5 Levels at Baseline
-
Possible Cause 1: Pre-existing Allergic Inflammation.
-
Troubleshooting: Screen subjects for seasonal allergies and conduct experiments outside of their typical allergy season to minimize baseline inflammation. A washout period for any anti-inflammatory or antihistamine medications is also crucial.
-
-
Possible Cause 2: Contamination of Samples.
-
Troubleshooting: Handle all samples, especially nasal lavage fluid, under sterile conditions to prevent bacterial or viral contamination, which can induce a non-specific inflammatory response and elevate cytokine levels. Use appropriate protease inhibitors in collection tubes to prevent degradation of IL-5.
-
-
Possible Cause 3: Assay Variability.
-
Troubleshooting: Use a highly sensitive and specific immunoassay for IL-5 quantification, such as a multiplexed bead immunoassay or a validated ELISA kit. Run standards and controls with each assay plate to ensure accuracy and reproducibility.
-
Issue 3: Lack of Eosinophilia at High Doses of this compound
-
Possible Cause 1: Insufficient Drug Delivery or Bioavailability.
-
Troubleshooting: Verify the formulation and administration of this compound. For intranasal administration, ensure the delivery device is functioning correctly and the formulation allows for adequate mucosal absorption.
-
-
Possible Cause 2: Subject Non-responsiveness.
-
Troubleshooting: A subset of individuals may not exhibit the expected inflammatory response. Ensure a sufficient sample size in your study to account for biological variability. Analyze individual subject data to identify potential non-responders.
-
-
Possible Cause 3: Timing of Measurement.
-
Troubleshooting: The eosinophilia induced by high-dose this compound is described as a "late" response. Ensure that sample collection time points are appropriate to capture this delayed effect, with measurements taken up to 24 hours post-administration.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the established dose-dependent effect of this compound on eosinophils?
A1: Studies have shown a biphasic dose-response to this compound. A low dose (100 microg) has been observed to significantly reduce eosinophil numbers in nasal lavage fluid following an allergen challenge.[1] In contrast, higher doses (300 and 600 microg) have been shown to cause a late-phase increase in eosinophils.[1]
Q2: What is the proposed mechanism for the paradoxical increase in eosinophils at higher doses of this compound?
A2: The precise mechanism is not fully elucidated in the available literature. However, it is hypothesized that at higher concentrations, the inhibition of tryptase and trypsin may disrupt the normal negative feedback loops of the inflammatory cascade. This could lead to an overproduction of pro-inflammatory cytokines, including IL-5, which is a key driver of eosinophil differentiation, recruitment, and activation. The observed increase in IL-5 levels precedes the late eosinophilia, supporting this hypothesis.[1]
Q3: What is the role of IL-5 in the eosinophilia observed with high-dose this compound?
A3: Interleukin-5 (IL-5) is a critical cytokine for eosinophils. It promotes the proliferation and differentiation of eosinophil precursors in the bone marrow, enhances their survival, and acts as a potent chemoattractant, guiding them to sites of inflammation. The increase in IL-5 observed with high doses of this compound is believed to be the primary driver of the subsequent eosinophil influx.[1]
Q4: What experimental model is suitable for studying the dose-dependent effects of this compound?
A4: A randomized, double-blind, placebo-controlled crossover study design in human subjects with a history of allergic rhinitis is an appropriate model.[1] A nasal allergen challenge (NAC) is used to induce a localized allergic inflammatory response, allowing for the assessment of drug effects on inflammatory cell influx and cytokine release in nasal lavage fluid.[1]
Q5: Are there any safety concerns associated with the eosinophilia induced by high-dose this compound?
A5: The available study notes the eosinophilia as a late-phase effect of higher doses.[1] While eosinophils are part of the inflammatory response, prolonged or excessive eosinophilia can be associated with tissue damage. Any investigation of high-dose this compound should include careful monitoring of subjects for any adverse effects.
Data Presentation
The following tables are templates based on the study by Erin et al. and should be populated with specific experimental data.
Table 1: Effect of this compound on Eosinophil Counts in Nasal Lavage Fluid
| Treatment Group | Baseline (cells/mL) | 1.5h Post-NAC (cells/mL) | 4.5h Post-NAC (cells/mL) | 8.5h Post-NAC (cells/mL) | 24h Post-NAC (cells/mL) |
| Placebo | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound (100 µg) | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound (300 µg) | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound (600 µg) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Budesonide (200 µg) | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on IL-5 Levels in Nasal Lavage Fluid
| Treatment Group | Baseline (pg/mL) | 1.5h Post-NAC (pg/mL) | 4.5h Post-NAC (pg/mL) | 8.5h Post-NAC (pg/mL) | 24h Post-NAC (pg/mL) |
| Placebo | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound (100 µg) | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound (300 µg) | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound (600 µg) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Budesonide (200 µg) | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Nasal Allergen Challenge (NAC) and Sample Collection
This protocol is based on the methodology described by Erin et al.[1]
-
Subject Selection: Recruit male patients with a clinical history of grass pollen allergic rhinitis, confirmed by a positive skin prick test.
-
Study Design: Employ a double-blind, randomized, placebo-controlled crossover design. Each subject receives single doses of this compound (100, 300, 600 µg), placebo, and an open-label active control (e.g., 200 µg budesonide). A sufficient washout period should be implemented between each treatment arm.
-
Drug Administration: Administer the assigned treatment intranasally 30 minutes before the nasal allergen challenge.
-
Nasal Allergen Challenge (NAC): Administer a standardized dose of Timothy grass pollen allergen into one nostril using a nasal spray device.
-
Nasal Lavage: Perform nasal lavage at baseline (pre-drug, pre-allergen) and at multiple time points post-NAC (e.g., 0.5, 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours).
-
Instill a known volume of sterile, pre-warmed saline into the nasal cavity.
-
After a brief period, ask the subject to expel the fluid into a collection tube.
-
-
Sample Processing:
-
Immediately place the collected lavage fluid on ice.
-
Centrifuge the sample to pellet the cells.
-
Separate the supernatant for cytokine analysis and store at -80°C.
-
Resuspend the cell pellet for total and differential cell counts.
-
-
Cell and Cytokine Analysis:
-
Determine total cell counts using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of eosinophils.
-
Analyze the supernatant for IL-5 levels using a sensitive multiplexed bead immunoassay.
-
Visualizations
Caption: Dose-dependent mechanism of this compound.
Caption: IL-5 signaling pathway in eosinophils.
Caption: Experimental workflow for NAC studies.
References
Troubleshooting unexpected results in RWJ-58643 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reversible β-tryptase and trypsin inhibitor, RWJ-58643.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a reversible inhibitor of β-tryptase and trypsin, serine proteases that play a significant role in allergic inflammation. Tryptase, in particular, is a major mediator released from mast cells upon degranulation and is involved in the inflammatory cascade. By inhibiting these enzymes, this compound aims to reduce the downstream effects of mast cell activation, such as inflammation and allergic symptoms.
Q2: What are the key experimental applications of this compound?
This compound has been primarily investigated for its therapeutic potential in allergic inflammatory diseases, with a particular focus on allergic rhinitis. It is often used in in vivo models, such as the nasal allergen challenge (NAC) model, to assess its impact on allergic symptoms, inflammatory cell influx (like eosinophils), and cytokine release. In vitro, it can be used in mast cell degranulation assays and cytokine release assays to study the effects of tryptase inhibition on cellular responses.
Q3: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is recommended, while long-term storage (months to years) should be at -20°C. Stock solutions are typically prepared in DMSO and can be stored at -20°C for the long term.
Q4: What is the recommended solvent for this compound?
This compound is soluble in DMSO. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%).
Troubleshooting Unexpected Results
Issue 1: Higher doses of this compound increase rather than decrease eosinophil levels and IL-5 in our in vivo model.
This paradoxical effect has been documented and is a critical consideration when working with this compound.
-
Possible Cause 1: Dose-dependent biphasic response. Studies have shown that low doses of this compound (e.g., 100 µg) effectively reduce eosinophils and IL-5, while higher doses (e.g., 300 µg and 600 µg) can lead to a late-phase increase in both. This suggests a complex regulatory mechanism where complete inhibition of tryptase/trypsin activity may trigger a compensatory inflammatory pathway.
-
Troubleshooting Steps:
-
Conduct a thorough dose-response study: If you are observing this effect, it is essential to test a wider range of this compound concentrations, including lower doses, to identify the therapeutic window for your specific model.
-
Time-course analysis: The increase in eosinophils and IL-5 with higher doses is often a "late" phenomenon. Ensure your experimental timeline includes multiple time points to capture both early and late-phase responses.
-
Investigate alternative pathways: Consider that high concentrations of this compound might have off-target effects or that the complete inhibition of tryptase could lead to the activation of other pro-inflammatory pathways.
-
Issue 2: Inconsistent results in our in vitro mast cell degranulation assay.
-
Possible Cause 1: Suboptimal assay conditions. Mast cell degranulation assays are sensitive to various factors, including cell health, reagent quality, and timing.
-
Troubleshooting Steps:
-
Ensure proper cell handling: Use healthy, low-passage mast cells (e.g., RBL-2H3 or primary mast cells) and handle them gently to avoid spontaneous degranulation.
-
Optimize stimulation: The concentration of the degranulation stimulus (e.g., IgE/anti-IgE, calcium ionophore) should be optimized to achieve a robust but submaximal response, allowing for the detection of inhibitory effects.
-
Pre-incubation time: The pre-incubation time with this compound before adding the stimulus is critical. A typical pre-incubation time is 15-30 minutes, but this may need to be optimized for your specific cell type and experimental conditions.
-
Positive and negative controls: Always include appropriate controls, such as a known tryptase inhibitor (if available) as a positive control and a vehicle control (DMSO) to account for any solvent effects.
-
Issue 3: Low or no inhibition of cytokine release in our cytokine release assay.
-
Possible Cause 1: Cytokine release is not tryptase-dependent in your system. The release of certain cytokines may be mediated by pathways independent of tryptase or trypsin activity.
-
Troubleshooting Steps:
-
Confirm tryptase involvement: Before testing inhibitors, confirm that tryptase is indeed involved in the cytokine release you are measuring. This can be done by adding exogenous tryptase to your cell culture and observing if it stimulates the release of the cytokine of interest.
-
Multiplex cytokine analysis: Use a multiplex cytokine assay to simultaneously measure a panel of cytokines. This will provide a broader picture of the inflammatory response and help identify which cytokines are modulated by this compound.
-
Optimize inhibitor concentration: As with other assays, ensure you are using an appropriate concentration range for this compound.
-
Data Presentation
Table 1: In Vivo Dose-Response of this compound in a Nasal Allergen Challenge Model
| Dose of this compound | Effect on Allergic Symptoms | Effect on Eosinophil Influx | Effect on IL-5 Levels |
| 100 µg | Significant Reduction | Significant Reduction | Significant Reduction |
| 300 µg | Ineffective | Late-phase Increase | Preceding Increase |
| 600 µg | Ineffective | Late-phase Increase | Preceding Increase |
Data summarized from a study on nasal allergic responses.
Table 2: this compound Properties
| Property | Value |
| IC50 (β-tryptase) | Data not publicly available |
| IC50 (Trypsin) | Data not publicly available |
| Solubility | Soluble in DMSO |
| Storage (Solid) | -20°C (long-term), 0-4°C (short-term) |
| Storage (Stock Solution) | -20°C |
Experimental Protocols
1. In Vitro Mast Cell Degranulation Assay (General Protocol adaptable for this compound)
This protocol is a general guideline for a β-hexosaminidase release assay, a common method to measure mast cell degranulation.
-
Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells in appropriate media. For sensitization, incubate cells with anti-DNP IgE overnight.
-
Assay Procedure:
-
Wash sensitized cells with Tyrode's buffer.
-
Resuspend cells in Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Induce degranulation by adding DNP-HSA (antigen) and incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and transfer to a new plate.
-
To measure total β-hexosaminidase release, lyse a separate set of cells with Triton X-100.
-
Add the β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatants and lysed cell samples.
-
Incubate at 37°C until a color change is observed.
-
Stop the reaction with a stop solution (e.g., sodium carbonate/bicarbonate buffer).
-
Read the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells.
2. Cytokine Release Assay (General Protocol adaptable for this compound)
This protocol provides a general framework for measuring cytokine release from peripheral blood mononuclear cells (PBMCs).
-
Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Assay Procedure:
-
Plate PBMCs in a 96-well plate.
-
Pre-incubate the cells with different concentrations of this compound (or vehicle control) for 1-2 hours at 37°C.
-
Stimulate the cells with an appropriate stimulus (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 beads, or a specific antigen).
-
Incubate for 24-48 hours at 37°C.
-
Centrifuge the plate and collect the cell culture supernatant.
-
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatant using a suitable method, such as ELISA or a multiplex bead-based assay (e.g., Luminex).
Mandatory Visualizations
Caption: Signaling pathway of mast cell activation and tryptase/trypsin inhibition by this compound.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
Caption: Troubleshooting logic for unexpected high-dose effects of this compound.
Technical Support Center: Optimizing RWJ-58643 Concentration for In Vitro Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of the small molecule inhibitor, RWJ-58643. Here, we address common questions and troubleshooting scenarios to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is characterized as a reversible inhibitor of β-tryptase and trypsin, which are serine proteases.[1][2][3] It has been investigated for its potential in treating allergic inflammatory diseases due to the role of tryptase in mast cell degranulation during allergic responses.[1][4] While some literature may associate it with broader kinase inhibition, its well-documented activity is against these specific proteases. For the purpose of this guide, we will address its optimization in a general in vitro setting, applicable to various cell-based assays.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: For a novel inhibitor like this compound, a broad concentration range should be tested initially. A common starting point for small molecule inhibitors is from 0.1 nM to 10 µM.[5] A wider range, for instance, from 1 nM to 100 µM, can also be employed in initial range-finding experiments to determine the potency of the compound in your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid powder.[2] For cell culture experiments, it should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[2] To maintain stability, store the stock solution in single-use aliquots at -20°C for long-term storage (months to years) or at 0-4°C for short-term use (days to weeks), protected from light.[2] Avoid repeated freeze-thaw cycles.[6]
Q4: My cells are showing signs of toxicity. What should I do?
A4: If you observe cytotoxicity at concentrations required for your desired effect, it could be due to off-target effects.[7] Consider performing a counter-screen with a cell line that does not express the target of interest.[7] If toxicity persists, it is likely an off-target effect.[7] It is also crucial to ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[8]
Q5: How do I determine the optimal concentration of this compound for my experiment?
A5: The optimal concentration is one that elicits the desired biological effect without causing significant cytotoxicity.[9] This is typically determined by performing a dose-response analysis to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent cell density, variations in assay incubation time, or instability of the compound.[6] | Ensure consistent cell seeding density and incubation times. Prepare fresh dilutions of this compound from a stable stock for each experiment.[6] |
| No observable effect of this compound. | The concentration might be too low, the compound may be inactive, or the target may not be relevant in your cell model. | Test a wider and higher concentration range. Verify the activity of your compound stock with a positive control if available. Confirm the expression and activity of the target protease in your cell line. |
| Cell viability is greater than 100% at low concentrations. | This can sometimes be observed and may be due to the compound promoting cell proliferation at low doses or an artifact of the assay. | Carefully re-examine your data and ensure proper background subtraction. If the effect is reproducible, it may warrant further investigation into the compound's mechanism. |
| Precipitation of the compound in the culture medium. | The concentration of this compound may exceed its solubility limit in the aqueous medium. | Visually inspect the wells for any precipitate. If observed, lower the maximum concentration used. Ensure the final DMSO concentration is not causing the compound to fall out of solution. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions (e.g., 1:3 or 1:10) in complete culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).[6] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your assay (typically 24, 48, or 72 hours).[9]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.[6]
Protocol 2: Assessing Target Inhibition using a Functional Assay
This protocol outlines a general method to measure the functional inhibition of a target protease by this compound.
Materials:
-
Cell lysate or purified target protease
-
Specific fluorogenic or chromogenic protease substrate
-
Assay buffer
-
This compound
-
DMSO
-
96-well black or clear plates (depending on the substrate)
-
Fluorimeter or spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer at various concentrations. Include a vehicle control.
-
Enzyme Reaction: In each well of the 96-well plate, add the cell lysate or purified protease.
-
Inhibitor Addition: Add the prepared this compound dilutions or vehicle control to the wells and incubate for a predetermined time to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the specific protease substrate to each well.
-
Kinetic Reading: Immediately begin measuring the fluorescence or absorbance at regular intervals using a plate reader to determine the reaction rate.
-
Data Analysis: Calculate the initial velocity (rate of substrate cleavage) for each concentration of this compound. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration to determine the IC50.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | MTT (Viability) | 48 | 15.2 |
| Cell Line B | Protease Activity | 1 | 0.8 |
| Cell Line C | Cytokine Release | 24 | 5.6 |
Table 2: Example Dose-Response Data for IC50 Calculation
| This compound Conc. (µM) | % Viability (Normalized) |
| 0.01 | 100 |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 52 |
| 50 | 15 |
| 100 | 5 |
Visualizations
To illustrate the cellular context in which an inhibitor like this compound might be studied, below are diagrams of a relevant signaling pathway and a typical experimental workflow. While this compound is a protease inhibitor, many researchers investigate the downstream effects of such inhibitors on signaling cascades. The c-Jun N-terminal kinase (JNK) pathway is a critical stress-response pathway that can be influenced by various cellular insults and inhibitors.
Caption: Simplified JNK signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. | BioWorld [bioworld.com]
- 4. Effector mechanisms in allergic reactions - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bioivt.com [bioivt.com]
- 9. benchchem.com [benchchem.com]
Identifying and mitigating potential off-target effects of RWJ-58643.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of RWJ-58643, a reversible inhibitor of β-tryptase and trypsin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, reversible inhibitor of serine proteases, specifically targeting β-tryptase and trypsin.[1] By inhibiting these proteases, it modulates inflammatory responses, particularly in the context of allergic reactions. Tryptase and trypsin are known to activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and pain signaling.
Q2: What are the known on-target effects of this compound?
In clinical studies related to allergic rhinitis, low doses of intranasally administered this compound have been shown to significantly reduce nasal symptoms, eosinophil influx, and levels of interleukin-5 (IL-5) following allergen challenge.[1] These effects are consistent with the inhibition of tryptase released from mast cells during an allergic response.
Q3: What is the most significant known potential off-target or adverse effect of this compound?
A key finding from clinical studies is a dose-dependent effect on eosinophils. While low doses are anti-inflammatory, higher doses (300 and 600 µg) have been observed to cause a late-phase eosinophilia and an increase in IL-5 compared to placebo.[1] This suggests that at higher concentrations, this compound may have off-target effects that promote eosinophil recruitment and activation.
Q4: How can I identify potential off-target effects of this compound in my experimental system?
Identifying off-target effects requires a multi-pronged approach. Two common and powerful techniques are:
-
Proteomics: This allows for a broad, unbiased analysis of changes in the proteome of cells or tissues upon treatment with this compound. By comparing the protein expression profiles of treated versus untreated samples, you can identify unexpected changes in protein levels that may indicate off-target activity.
-
Kinase Profiling: Since many inhibitors can have off-target effects on kinases due to the conserved nature of ATP-binding sites, screening this compound against a panel of kinases can reveal any unintended inhibitory activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected increase in inflammatory markers (e.g., IL-5, eosinophils) at higher concentrations. | Dose-dependent off-target effects of this compound leading to a pro-inflammatory response. | Perform a dose-response curve to determine the optimal concentration with maximal on-target inhibition and minimal off-target effects. Consider lowering the concentration of this compound used in your experiments. |
| Variability in experimental results. | Non-specific protease activity in cell lysates or tissue homogenates. | Add a broad-spectrum protease inhibitor cocktail to your lysis buffers to prevent degradation of your target proteins by proteases other than tryptase and trypsin. |
| Observed cellular phenotype is inconsistent with tryptase/trypsin inhibition. | This compound may be inhibiting other proteases or cellular targets in your specific experimental model. | Conduct a protease selectivity profiling assay to determine the inhibitory activity of this compound against a panel of other relevant proteases. |
| Difficulty in replicating published anti-inflammatory effects. | Sub-optimal experimental conditions or inappropriate dosage for the specific cell type or tissue being studied. | Carefully review and optimize experimental parameters, including incubation time, cell density, and the concentration of this compound. |
Experimental Protocols
Protocol 1: In Vitro Protease Inhibitor Selectivity Assay
This protocol provides a general framework for assessing the selectivity of this compound against a panel of proteases using a fluorogenic substrate.
Materials:
-
This compound
-
Purified proteases of interest (e.g., other serine proteases, cysteine proteases)
-
Fluorogenic peptide substrates specific for each protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for testing.
-
In a 96-well plate, add the purified protease solution to each well.
-
Add the different concentrations of this compound to the wells containing the proteases. Include a vehicle control (e.g., DMSO) and a positive control inhibitor for each protease if available.
-
Incubate the plate at the optimal temperature for the protease activity for a predetermined time (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC50 value of this compound for each protease by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Global Proteomic Analysis of this compound-Treated Cells
This protocol outlines a general workflow for identifying off-target effects of this compound using mass spectrometry-based proteomics.
Materials:
-
Cell line of interest
-
Cell culture reagents
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein digestion (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control group.
-
Harvest the cells and lyse them in a suitable lysis buffer.
-
Quantify the protein concentration in each lysate.
-
Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin to generate peptides.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Process the raw mass spectrometry data using appropriate software to identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
-
Use bioinformatics tools to perform pathway analysis and functional annotation of the differentially expressed proteins to identify potential off-target pathways.
Visualizations
Tryptase/Trypsin-Mediated PAR2 Signaling Pathway
Caption: Tryptase/Trypsin-mediated activation of PAR2 signaling pathways.
Experimental Workflow for Identifying Off-Target Effects
Caption: A logical workflow for identifying and mitigating off-target effects.
References
Best practices for the storage and handling of RWJ-58643.
This technical support center provides essential information for the proper storage, handling, and use of RWJ-58643 in a research setting. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent, reversible inhibitor of tryptase and trypsin, which are serine proteases involved in allergic inflammation. It is intended for research use only.
2. What are the recommended storage conditions for this compound?
To ensure the stability and integrity of the compound, it is crucial to adhere to the following storage guidelines:
| Storage Duration | Temperature | Additional Precautions |
| Long-term | -20°C | Store in a tightly sealed container, protected from light. |
| Short-term | 0 - 4°C | Store in a tightly sealed container, protected from light. |
3. How should this compound be handled in the laboratory?
As a precautionary measure, it is recommended to handle this compound in accordance with standard laboratory safety procedures for handling chemical compounds. This includes:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.
-
Aerosol Generation: Avoid procedures that may generate dust or aerosols. If unavoidable, use appropriate containment, such as a glove box.
4. What is the recommended procedure for preparing a stock solution of this compound?
Experimental Protocols
General Protocol for Stock Solution Preparation
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Selection: Based on the experimental requirements, select an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions of organic compounds.
-
Dissolution: Add the desired volume of solvent to the vial containing the compound. To aid dissolution, vortex the solution gently or sonicate briefly.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The stability of this compound in solution has not been extensively reported; therefore, it is recommended to use freshly prepared solutions whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | - Inappropriate solvent.- Insufficient solvent volume.- Compound has degraded. | - Try a different solvent (e.g., DMSO, ethanol).- Gently warm the solution or sonicate.- If the compound still does not dissolve, it may have degraded. Use a fresh vial of the compound. |
| Inconsistent experimental results | - Improper storage of the compound or stock solution.- Repeated freeze-thaw cycles of the stock solution.- Degradation of the compound. | - Ensure the compound and stock solutions are stored at the recommended temperatures and protected from light.- Prepare single-use aliquots of the stock solution.- Use a fresh vial of the compound for critical experiments. |
| Visible precipitate in stock solution after thawing | - Poor solubility of the compound in the chosen solvent at lower temperatures. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. |
Mandatory Visualizations
Signaling Pathway Inhibition by this compound
Caption: Inhibition of Tryptase and Trypsin by this compound in the Allergic Cascade.
Experimental Workflow: Storage and Handling of this compound
Navigating Biphasic Dose-Response Curves with RWJ-58643: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting biphasic dose-response curves observed during experiments with RWJ-58643, a dual inhibitor of β-tryptase and trypsin. This phenomenon, characterized by a therapeutic effect at low doses and a diminished or paradoxical effect at higher doses, can be a source of confusion. This guide offers insights into the potential mechanisms, detailed experimental protocols for investigation, and quantitative data from key studies to inform experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, reversible inhibitor of both β-tryptase and trypsin. β-tryptase is a serine protease released from mast cells upon activation and is a key mediator in the inflammatory cascade of allergic rhinitis. By inhibiting tryptase and trypsin, this compound is designed to mitigate the downstream effects of mast cell degranulation, such as inflammation and allergy symptoms.
Q2: We are observing a biphasic or "U-shaped" dose-response curve with this compound in our in-vivo model of allergic rhinitis. Is this an expected outcome?
Yes, a biphasic dose-response has been documented for this compound in clinical studies. A study in patients with grass pollen allergic rhinitis demonstrated that a low dose (100 µg) of intranasal this compound significantly reduced nasal symptoms, eosinophil influx, and IL-5 levels following a nasal allergen challenge.[1] However, higher doses (300 µg and 600 µg) were found to be ineffective and were associated with a late-phase increase in eosinophils and IL-5 compared to placebo.[1]
Q3: What are the potential mechanisms behind the biphasic dose-response of this compound?
While the precise mechanisms are not fully elucidated, several hypotheses can be considered:
-
Activation of Counter-Regulatory Pathways: At higher concentrations, this compound might trigger negative feedback loops or activate counter-regulatory pathways that are not engaged at lower doses. This could lead to a dampening of the intended therapeutic effect or the activation of alternative inflammatory pathways.
-
Off-Target Effects: Although designed to be specific, high concentrations of any compound can lead to off-target interactions. At higher doses, this compound may interact with other proteases or receptors, leading to unintended biological effects that counteract its primary inhibitory action on tryptase and trypsin.
-
Complex Eosinophil Regulation: The paradoxical increase in eosinophils at higher doses suggests a complex interaction with eosinophil recruitment and activation pathways. While tryptase inhibition is expected to reduce eosinophil influx, high concentrations of this compound might interfere with other signaling molecules that regulate eosinophil homeostasis, leading to their accumulation.
-
Receptor Desensitization or Downregulation: While less likely for an enzyme inhibitor, it is theoretically possible that high concentrations could indirectly lead to the desensitization or downregulation of receptors involved in the anti-inflammatory response.
Troubleshooting Guide
If you are encountering a biphasic dose-response with this compound, consider the following troubleshooting steps:
1. Dose Range Optimization:
-
Problem: The selected dose range may not be optimal to capture the therapeutic window.
-
Solution: Conduct a more detailed dose-response study with a wider range of concentrations, including several doses lower and higher than the initially tested concentrations. This will help to more accurately define the peak of the therapeutic effect and the concentrations at which the effect diminishes.
2. Time-Course Analysis:
-
Problem: The biphasic effect may be time-dependent, with different kinetics for the therapeutic and paradoxical effects.
-
Solution: Perform a time-course experiment at different doses of this compound. Measure key readouts (e.g., symptom scores, inflammatory cell counts, cytokine levels) at multiple time points post-treatment and challenge. This can help to distinguish between early therapeutic effects and potential late-phase paradoxical responses.
3. In-depth Mechanistic Studies:
-
Problem: The underlying cause of the biphasic response in your specific model is unknown.
-
Solution:
-
Evaluate a broader panel of cytokines and chemokines: In addition to IL-5, measure other relevant mediators such as IL-4, IL-13, eotaxin, and RANTES to get a more comprehensive picture of the inflammatory milieu at different doses.
-
Assess other immune cell populations: Beyond eosinophils, analyze the influx of other cells like neutrophils and basophils, which may be influenced by higher doses of the inhibitor.
-
Investigate Protease-Activated Receptor (PAR) signaling: Tryptase and trypsin are known to signal through PARs. Investigate the activation status of PAR-2 on relevant cell types (e.g., epithelial cells, eosinophils) at different this compound concentrations.
-
Data Presentation
The following tables summarize the expected qualitative outcomes based on the clinical study by Erin et al. (2006). Note: Specific quantitative data from the original publication was not available for direct inclusion. The table reflects the reported significant effects.
Table 1: Effect of this compound on Total Nasal Symptom Score (TNSS) following Nasal Allergen Challenge
| Treatment Group | Dose | Early Phase (0-1h) TNSS vs. Placebo | Late Phase (1-8h) TNSS vs. Placebo |
| This compound | 100 µg | Significant Reduction | Significant Reduction |
| This compound | 300 µg | No Significant Effect | No Significant Effect |
| This compound | 600 µg | No Significant Effect | No Significant Effect |
| Budesonide | 200 µg | Significant Reduction | Significant Reduction |
Table 2: Effect of this compound on Eosinophil Count in Nasal Lavage Fluid
| Treatment Group | Dose | Change in Eosinophil Count vs. Placebo |
| This compound | 100 µg | Significant Reduction |
| This compound | 300 µg | Late Phase Increase |
| This compound | 600 µg | Late Phase Increase |
| Budesonide | 200 µg | Significant Reduction |
Table 3: Effect of this compound on Interleukin-5 (IL-5) Levels in Nasal Lavage Fluid
| Treatment Group | Dose | Change in IL-5 Levels vs. Placebo |
| This compound | 100 µg | Significant Reduction |
| This compound | 300 µg | Preceding Increase |
| This compound | 600 µg | Preceding Increase |
| Budesonide | 200 µg | Significant Reduction |
Experimental Protocols
1. Nasal Allergen Challenge (NAC) Protocol
This protocol is a generalized procedure based on common practices in clinical research.
-
Subject Selection: Recruit subjects with a confirmed history of allergic rhinitis to a specific allergen (e.g., grass pollen).
-
Baseline Assessment: Prior to the challenge, perform a baseline nasal lavage and assess baseline nasal symptoms using a standardized scoring system (e.g., Total Nasal Symptom Score - TNSS).
-
Drug Administration: Administer this compound or placebo intranasally at the desired doses (e.g., 100 µg, 300 µg, 600 µg) a specified time (e.g., 30 minutes) before the allergen challenge.
-
Allergen Challenge: Administer a standardized dose of the relevant allergen extract into each nostril using a nasal spray device.
-
Post-Challenge Monitoring:
-
Record nasal symptoms (e.g., rhinorrhea, sneezing, nasal congestion, itching) at regular intervals (e.g., 15, 30, 60 minutes, and then hourly for up to 8-24 hours).
-
Perform serial nasal lavages at specified time points (e.g., 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours) post-challenge for cellular and cytokine analysis.
-
2. Nasal Lavage Fluid Analysis
-
Cell Counting and Differentials:
-
Centrifuge the nasal lavage fluid to pellet the cells.
-
Resuspend the cell pellet in a suitable buffer.
-
Perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of eosinophils, neutrophils, and other inflammatory cells.
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifuged nasal lavage fluid.
-
Measure the concentrations of IL-5 and other relevant cytokines using a sensitive immunoassay, such as a multiplexed bead immunoassay system or a standard ELISA.
-
Mandatory Visualizations
Caption: Signaling pathway of allergic inflammation and the target of this compound.
Caption: Experimental workflow for a clinical trial of this compound.
Caption: Logic diagram for the biphasic dose-response of this compound.
References
Avoiding common pitfalls in mast cell-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in mast cell-based assays.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Degranulation Assays (e.g., β-Hexosaminidase Release)
Q1: Why is there high background or spontaneous degranulation in my negative control wells?
Possible Causes:
-
Cell Health: Cells may be unhealthy or stressed due to improper culture conditions, over-confluency, or harsh handling during washing and plating.
-
Reagent Contamination: Media or buffers could be contaminated with endotoxins (LPS) or other stimulants.
-
IgE Aggregation: The IgE used for sensitization may contain aggregates that cross-link FcεRI receptors without the addition of an antigen.[1]
-
Mechanical Stress: Vigorous pipetting or centrifugation can cause mast cell activation.
-
High Passage Number: Cell lines can become unstable and degranulate more easily at high passage numbers. RBL-2H3 cells, for example, may lose their degranulation response to IgE cross-linking after 5-10 passages.
Solutions:
-
Optimize Cell Culture: Ensure cells are in the logarithmic growth phase and handle them gently. Avoid over-confluency.
-
Use Fresh, Sterile Reagents: Prepare fresh buffers and media. Test for endotoxin contamination if this is a recurring issue.
-
Centrifuge IgE: Before use, centrifuge IgE at high speed (e.g., 100,000 x g for 30 minutes) to remove aggregates.[1]
-
Gentle Handling: Pipette solutions gently down the side of the wells and use appropriate centrifugation speeds.
-
Use Low Passage Cells: Maintain a stock of low-passage cells and regularly thaw new vials. It is recommended to test the functionality of cell lines like the Human Mast Cell Line (LADR) every 2 months as they may lose functionality after 6-12 months of continuous passaging.[1]
Q2: Why am I seeing low or no degranulation in my positive control or stimulated wells?
Possible Causes:
-
Ineffective Sensitization: The concentration of IgE may be too low, or the sensitization time may be too short.
-
Inactive Antigen: The antigen may have degraded or is being used at a suboptimal concentration.
-
Cell Line Issues: The mast cell line may have lost its responsiveness over time due to high passage number.
-
Substrate Degradation: The substrate used in the β-hexosaminidase assay (e.g., p-NAG) may have lost its effectiveness.
-
Incorrect Buffer pH: The pH of the stimulation or assay buffers may be incorrect, affecting enzyme activity.
Solutions:
-
Optimize Sensitization: Titrate the IgE concentration and optimize the sensitization time (typically overnight).
-
Use Fresh Antigen: Prepare fresh antigen dilutions for each experiment and perform a dose-response curve to determine the optimal concentration.
-
Use Low Passage Cells: As mentioned previously, use cells that are known to be responsive.
-
Use Fresh Substrate: Prepare fresh substrate solution for each assay.
-
Check Buffer pH: Verify the pH of all buffers before use.
Q3: Why is there high variability between replicate wells?
Possible Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells in the wells.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents.
-
Edge Effects: Evaporation from the outer wells of the microplate can lead to increased concentrations of reagents.
-
Temperature Gradients: Uneven temperature across the plate during incubation.
Solutions:
-
Ensure Homogenous Cell Suspension: Gently mix the cell suspension before and during plating.
-
Proper Pipetting Technique: Use calibrated pipettes and ensure consistent technique. For critical steps, consider using a multi-channel pipette.
-
Minimize Edge Effects: Fill the peripheral wells of the plate with sterile media or PBS to create a humidity barrier.
-
Ensure Uniform Incubation: Avoid stacking plates in the incubator and ensure even heat distribution.
Cytokine/Chemokine Release Assays (e.g., ELISA)
Q1: Why is the background signal high in my ELISA?
Possible Causes:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or reagents.[2][3]
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to the plate or other proteins.[4]
-
High Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
-
Contaminated Reagents: Buffers or reagents may be contaminated with the analyte or other substances that can cause a signal.[2]
-
Cross-reactivity: The detection antibody may be cross-reacting with other molecules in the sample.
Solutions:
-
Thorough Washing: Increase the number of wash steps and ensure complete aspiration of the wash buffer. Adding a short soak step can also help.[2]
-
Optimize Blocking: Increase the blocking incubation time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).
-
Titrate Antibodies: Perform a titration to determine the optimal concentration of your antibodies.
-
Use Fresh Reagents: Prepare fresh buffers and reagents for each experiment.
-
Use a More Specific Antibody: If cross-reactivity is suspected, consider using a different antibody pair.
Q2: Why is the signal in my stimulated wells low or undetectable?
Possible Causes:
-
Suboptimal Stimulation: The concentration of the stimulus or the incubation time may not be sufficient to induce significant cytokine release.
-
Incorrect Antibody Pair: The capture and detection antibodies may not be compatible or may recognize the same epitope.
-
Inactive Reagents: The enzyme conjugate or substrate may have lost activity.
-
Low Analyte Concentration: The concentration of the cytokine in the supernatant may be below the detection limit of the assay.
Solutions:
-
Optimize Stimulation Conditions: Perform a time-course and dose-response experiment to determine the optimal stimulation parameters.
-
Use a Validated Antibody Pair: Ensure that the antibody pair is suitable for a sandwich ELISA.
-
Use Fresh Reagents: Prepare fresh enzyme conjugate and substrate solutions.
-
Concentrate the Supernatant: If the cytokine concentration is expected to be low, consider concentrating the cell culture supernatant before performing the ELISA.
II. Frequently Asked Questions (FAQs)
Q1: What are the best positive and negative controls for a degranulation assay?
-
Negative Control: Unstimulated cells (treated with vehicle only) to measure the baseline level of spontaneous degranulation.
-
Positive Controls:
-
Receptor-Independent: A calcium ionophore (e.g., A23187 or ionomycin) or compound 48/80 can be used to induce degranulation independently of the IgE receptor, confirming that the cells are capable of degranulating.
-
Receptor-Dependent: For IgE-mediated degranulation, cells sensitized with IgE and stimulated with the appropriate antigen serve as the primary positive control.
-
-
Total Release Control: Lysing the cells with a detergent like Triton X-100 allows for the measurement of the total amount of β-hexosaminidase, which is used to calculate the percentage of release.
Q2: How long should I stimulate mast cells for cytokine release?
The optimal stimulation time for cytokine release is generally longer than for degranulation and can vary depending on the specific cytokine and mast cell type. Typically, incubation times range from 4 to 24 hours.[5] It is recommended to perform a time-course experiment to determine the peak of cytokine production for your specific experimental setup.
Q3: Can I use serum in my cell culture medium during the assay?
For IgE-mediated activation assays, it is often recommended to use serum-free media, as serum components can interfere with the assay and may contain endogenous IgE or other factors that could activate mast cells.[6] If serum is necessary for cell viability, use heat-inactivated serum to inactivate complement proteins.
Q4: What is the expected percentage of β-hexosaminidase release in a degranulation assay?
The percentage of release can vary depending on the mast cell type, stimulus, and assay conditions. However, for LADR human mast cells sensitized with biotinylated human IgE and stimulated with streptavidin, a total release of 20-40% is typically expected, with a background (control) release in the range of 2-5%.[1]
III. Quantitative Data Summary
Table 1: Expected β-Hexosaminidase Release in Degranulation Assays
| Cell Type | Stimulus | Expected Background Release (%) | Expected Stimulated Release (%) | Reference |
| LADR Human Mast Cells | Biotinylated IgE + Streptavidin | 2 - 5 | 20 - 40 | [1] |
| RBL-2H3 Cells | DNP-IgE + DNP-HSA | Variable | Up to 60 | [7] |
Table 2: Example Cytokine Release from Stimulated Mast Cells (HMC-1 Line)
| Cytokine | Stimulus (PMA + Ionomycin) | Concentration Range | Reference |
| IL-8 | 25 ng/mL PMA + 5x10⁻⁷ M Ionomycin | High (ng/mL range) | [6] |
| TNF-α | 25 ng/mL PMA + 5x10⁻⁷ M Ionomycin | High (ng/mL range) | [6] |
| IL-6 | 25 ng/mL PMA + 5x10⁻⁷ M Ionomycin | Low (pg/mL range) | [6] |
| IL-1β | 25 ng/mL PMA + 5x10⁻⁷ M Ionomycin | Low (pg/mL range) | [6] |
Note: These values are illustrative and can vary significantly based on experimental conditions.
IV. Experimental Protocols
β-Hexosaminidase Degranulation Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Mast cells (e.g., RBL-2H3, LADR)
-
Complete cell culture medium
-
Sensitizing IgE (e.g., anti-DNP IgE)
-
Stimulating antigen (e.g., DNP-HSA)
-
Tyrode's buffer (or other suitable assay buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)
-
Triton X-100 (for total release control)
-
96-well plates (V-bottom for suspension cells, flat-bottom for adherent cells and reading)
Procedure:
-
Cell Seeding and Sensitization:
-
Seed mast cells in a 96-well plate at an appropriate density (e.g., 5-10 x 10³ cells/well).[1]
-
Add IgE to the culture medium at the desired concentration and incubate overnight at 37°C.
-
-
Washing:
-
The next day, gently wash the cells 2-3 times with warm assay buffer to remove unbound IgE.
-
-
Stimulation:
-
Add the stimulating antigen or other compounds to the wells. Include negative (buffer only) and positive (e.g., ionomycin) controls.
-
Incubate for 30-60 minutes at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
-
Cell Lysis (Total Release Control):
-
To the remaining cell pellets, add assay buffer containing Triton X-100 (e.g., 0.1%) to lyse the cells.
-
-
Enzymatic Reaction:
-
In a new flat-bottom 96-well plate, add the collected supernatants and cell lysates.
-
Add the p-NAG substrate solution to each well and incubate for 60-90 minutes at 37°C.
-
-
Stopping the Reaction and Reading:
-
Add the stop solution to each well. The solution should turn yellow.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (OD_supernatant / (OD_supernatant + OD_lysate)) * 100
-
Cytokine ELISA
This is a general protocol for a sandwich ELISA.
Materials:
-
Cell culture supernatants
-
Capture antibody
-
Detection antibody (biotinylated)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer, wash buffer, and assay diluent
-
96-well ELISA plates
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer and add it to the wells of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add your cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate.
-
Add TMB substrate to each well and incubate until a color change is observed.
-
-
Stopping the Reaction and Reading:
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the recombinant cytokine standards.
-
Use the standard curve to determine the concentration of the cytokine in your samples.
-
V. Visualizations
References
- 1. Measurement of Mast Cell Cytokine Release by Multiplex Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Cytokines Stimulated by IL-33 in Human Skin Mast Cells: Involvement of NF-κB and p38 at Distinct Levels and Potent Co-Operation with FcεRI and MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Comparative cytokine gene expression: regulation and release by human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
Long-term administration challenges of RWJ-58643 in chronic studies.
Disclaimer: Information on the long-term administration of RWJ-58643 in chronic studies is limited in publicly available literature. This technical support center provides guidance based on a single-dose clinical study and general knowledge of its compound class. Researchers should exercise caution and conduct appropriate validation studies for long-term applications.
Troubleshooting Guide
This guide addresses potential issues that may be encountered during experiments with this compound, with a focus on the known dose-dependent effects observed in a clinical study of allergic rhinitis.
| Problem | Potential Cause | Recommended Solution |
| Unexpected increase in eosinophils (late-phase eosinophilia) after administration. | High dosage of this compound. A study has shown that while a 100 µg dose reduced eosinophils, 300 µg and 600 µg doses caused a late eosinophilia.[1] | Titrate the dose of this compound to determine the optimal concentration for the desired effect without inducing late-phase eosinophilia. Start with lower doses and carefully monitor eosinophil counts over an extended time course. |
| Variability in efficacy (reduction of allergic symptoms and mediators). | Dose-dependent effects. The therapeutic window for this compound may be narrow. Low doses have shown efficacy, while higher doses are ineffective and may exacerbate certain inflammatory markers.[1] | Perform a dose-response study to identify the effective dose range for your specific model. Ensure consistent and accurate dosing in all experiments. |
| Compound instability in solution during long-term experiments. | This compound is a benzothiazole derivative. Some benzothiazole compounds can exhibit instability in certain vehicles or buffer solutions over time, potentially converting to other forms. | Conduct stability studies of this compound in your chosen vehicle under experimental conditions. Use analytical methods like HPLC to monitor the compound's integrity over the duration of the study. |
| Potential for off-target effects or toxicity in chronic studies. | The pyrrolidine moiety in this compound, while common in pharmaceuticals, can sometimes be metabolized into reactive intermediates by CYP450 enzymes, which could lead to toxicity in long-term administration. | In long-term in vivo studies, include comprehensive toxicology and histopathology endpoints. Monitor for any signs of toxicity and consider metabolic profiling of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible inhibitor of β-tryptase and trypsin.[1] Tryptase is a serine protease released from mast cells during degranulation, playing a role in allergic inflammation.[1] By inhibiting tryptase, this compound is expected to reduce the inflammatory cascade associated with allergic reactions.
Q2: What are the known adverse effects of this compound?
A2: In a single-dose study on patients with allergic rhinitis, higher doses (300 µg and 600 µg) of intranasally administered this compound were observed to cause a late eosinophilia and preceding increases in IL-5 compared to placebo.[1] The low dose (100 µg) did not show this effect and was effective in reducing symptoms.[1]
Q3: What is the recommended dose of this compound?
A3: The optimal dose is application-dependent and should be determined empirically. Based on the available clinical data, a lower dose (e.g., 100 µg in the human nasal allergen challenge model) was effective, whereas higher doses were not and induced eosinophilia.[1] It is crucial to perform a dose-response study to find the therapeutic window for your specific experimental model.
Q4: Are there any known challenges with the formulation of this compound for long-term studies?
A4: There is no specific information on long-term formulation challenges for this compound. However, as a benzothiazole derivative, its stability in the chosen formulation vehicle over the course of a chronic study should be verified. Factors such as pH, temperature, and light exposure could potentially affect its stability.
Experimental Protocols
Detailed Methodology for Nasal Allergen Challenge (NAC) with this compound Administration
This protocol is based on the methodology used in a clinical study to assess the effects of this compound on nasal allergic responses.[1]
-
Subject Recruitment: Select subjects with a history of grass pollen allergic rhinitis, confirmed by skin prick testing.
-
Study Design: Employ a double-blind, randomized, crossover design. Each subject will receive single doses of this compound (e.g., 100 µg, 300 µg, 600 µg) and a matched placebo.
-
Drug Administration: Administer the specified dose of this compound or placebo intranasally 30 minutes prior to the nasal allergen challenge.
-
Nasal Allergen Challenge (NAC):
-
Perform a baseline nasal lavage.
-
Administer a standardized dose of Timothy grass pollen extract to the nasal cavity using a nasal spray device.
-
-
Sample Collection (Nasal Lavage):
-
Perform nasal lavages at multiple time points post-challenge to assess inflammatory mediators and cell influx. Recommended time points include: 0 (pre-drug), 0.5 (post-drug, pre-NAC), 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours after drug administration.[1]
-
-
Analysis:
-
Analyze nasal lavage fluid for eosinophil count.
-
Measure levels of inflammatory mediators such as IL-5, IL-8, CCL2, and CCL11 using a sensitive multiplexed bead immunoassay system.[1]
-
Record and score nasal symptoms (e.g., sneezing, runny nose, congestion) at each time point.
-
-
Data Interpretation: Compare the results from the this compound treatment groups with the placebo group to evaluate the drug's efficacy and dose-dependent effects on symptoms, eosinophil influx, and mediator release.
Visualizations
Caption: Mechanism of this compound and its dose-dependent effects.
References
Validation & Comparative
A Comparative Analysis of RWJ-58643 and Budesonide in the Management of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of RWJ-58643, a reversible β-tryptase and trypsin inhibitor, and budesonide, a corticosteroid, in the treatment of allergic rhinitis. The information presented is based on available clinical trial data and aims to provide a comprehensive overview for research and development purposes.
Data Presentation: Efficacy Comparison
A key study directly comparing single doses of this compound and budesonide in male patients with grass pollen allergic rhinitis provides the basis for this comparison. The study utilized a nasal allergen challenge (NAC) model to induce allergic rhinitis symptoms. While specific quantitative data from the primary publication was not available, the reported outcomes are summarized below.
| Efficacy Parameter | This compound (100 µg) | Budesonide (200 µg) | Placebo | Higher Doses of this compound (300 µg and 600 µg) |
| Nasal Symptoms | Significantly Reduced[1] | Significantly Reduced[1] | - | No significant reduction |
| Nasal Eosinophils | Significantly Reduced[1] | Significantly Reduced[1] | - | Caused a late eosinophilia[1] |
| Interleukin-5 (IL-5) Levels | Significantly Reduced[1] | Significantly Reduced[1] | - | Preceding increases in IL-5[1] |
Note: The study indicated that the therapeutic effect of this compound is dose-responsive, with higher doses being ineffective and potentially causing an increase in eosinophils.[1]
Signaling Pathways
This compound: Inhibition of Tryptase-Mediated Inflammation
This compound is a reversible inhibitor of β-tryptase and trypsin, enzymes released from mast cells upon allergen exposure.[1] Tryptase plays a significant role in the inflammatory cascade of allergic rhinitis through several mechanisms. By inhibiting tryptase, this compound is proposed to mitigate these downstream effects.
Budesonide: Glucocorticoid Receptor-Mediated Anti-inflammatory Action
Budesonide is a potent glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[2] This complex then translocates to the nucleus to modulate gene expression, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.
Experimental Protocols
The comparative study of this compound and budesonide utilized a well-established clinical trial methodology, the nasal allergen challenge (NAC), to assess efficacy.
Nasal Allergen Challenge (NAC) Protocol
The following is a generalized workflow for a nasal allergen challenge study, based on the protocol from the comparative study and other standard NAC procedures.
-
Participant Selection:
-
Study Design:
-
A double-blind, randomized, placebo-controlled, crossover design is frequently employed to minimize bias.[1] In such a design, each participant receives all treatments (e.g., this compound, placebo, and in an open-label extension, budesonide) in a random order with a washout period between each treatment.
-
-
Treatment Administration:
-
A single dose of the investigational drug (e.g., this compound at 100 µg, 300 µg, or 600 µg), comparator (e.g., budesonide 200 µg), or placebo is administered intranasally.[1]
-
-
Nasal Allergen Challenge:
-
Efficacy Assessments:
-
Nasal Lavage: Nasal lavage is performed at baseline and at multiple time points post-challenge (e.g., 1.5, 2.5, 4.5, 6.5, 8.5, and 24 hours).[1] The collected fluid is analyzed for inflammatory cells (e.g., eosinophils) and mediators (e.g., IL-5, tryptase, histamine).
-
Symptom Scores: Participants rate their nasal symptoms (e.g., sneezing, runny nose, nasal congestion) at various time points.
-
Experimental Workflow Diagram
Conclusion
Both low-dose this compound (100 µg) and budesonide (200 µg) have demonstrated efficacy in reducing the symptoms and inflammatory markers of allergic rhinitis in a nasal allergen challenge model.[1] The mechanism of action for each compound is distinct, with this compound targeting the enzymatic activity of tryptase released from mast cells and budesonide acting as a broad anti-inflammatory agent through the glucocorticoid receptor pathway. The dose-dependent effects of this compound, where higher doses led to an increase in eosinophils, suggest a narrow therapeutic window and warrant further investigation.[1] This comparison provides a foundation for researchers and drug development professionals to understand the relative therapeutic potential and mechanisms of these two compounds in the context of allergic rhinitis.
References
A Comparative Analysis of RWJ-58643 and Other Selective Tryptase Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selective tryptase inhibitor RWJ-58643 against other notable inhibitors in the class, based on available preclinical and clinical data. Tryptase, a serine protease released from mast cells, is a key mediator in the inflammatory cascade of allergic diseases, making it a prime target for therapeutic intervention. This document summarizes the performance of these inhibitors in various models of allergic inflammation and provides detailed experimental methodologies for the cited studies.
Executive Summary
The development of selective tryptase inhibitors has shown promise in mitigating the inflammatory responses characteristic of allergic rhinitis and asthma. While direct preclinical comparative data for this compound is limited in the public domain, clinical findings in allergic rhinitis suggest its potential therapeutic efficacy at low doses. In contrast, extensive preclinical data is available for other inhibitors such as MOL 6131, APC 366, and the monoclonal antibody MTPS9579A, demonstrating their effectiveness in animal models of asthma and anaphylaxis. This guide aims to juxtapose the available data to inform future research and development in this therapeutic area.
Data Presentation: A Comparative Look at Tryptase Inhibitor Efficacy
The following table summarizes the quantitative data from studies on various selective tryptase inhibitors. It is important to note the differing nature of the available data for this compound (clinical) versus the other inhibitors (preclinical), which should be considered when interpreting these comparisons.
| Inhibitor | Model | Key Findings |
| This compound | Human Allergic Rhinitis (Nasal Allergen Challenge) | - A 100 mcg dose significantly reduced nasal symptoms, eosinophil influx, and IL-5 levels. - Higher doses (300 and 600 mcg) were ineffective and led to a late-phase increase in eosinophils and IL-5.[1][2] |
| MOL 6131 | Mouse Model of Asthma (Ovalbumin-induced) | - Intranasal delivery (10 mg/kg) was more effective than oral administration in reducing total cells and eosinophils in bronchoalveolar lavage (BAL) fluid. - Inhibited the release of IL-4 and IL-13 in BAL fluid. - Did not alter airway hyper-reactivity to methacholine. |
| APC 366 | Sheep Model of Allergic Asthma | - Significantly inhibited the late asthmatic response (LAR) to allergen challenge. - Reduced the maximum fall in FEV1 during the LAR. - Showed a non-significant 18% reduction in the early asthmatic response (EAR).[3] |
| MTPS9579A | Humanized Mouse Model of Systemic Anaphylaxis | - Potently blocked tryptase enzymatic activity. - Reduced IgE-mediated systemic anaphylaxis. |
| MTPS9579A | Cynomolgus Monkey Model of Asthma | - A PK/PD model predicted that 1800 mg i.v. every 4 weeks would result in 95.7% suppression of active tryptase at steady-state trough concentrations.[4][5] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below to allow for critical evaluation and potential replication of the findings.
Ovalbumin-Induced Asthma Mouse Model (for MOL 6131)
This model is widely used to mimic the eosinophilic airway inflammation characteristic of allergic asthma.[6][7][8][9][10]
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA), typically emulsified in an adjuvant like aluminum hydroxide, on days 0 and 14.[7] This initial exposure primes the immune system to recognize OVA as an allergen.
-
Challenge: Subsequently, mice are challenged with aerosolized OVA for a defined period on multiple days (e.g., days 28, 29, and 30) to induce an allergic inflammatory response in the lungs.[7]
-
Treatment: The tryptase inhibitor (e.g., MOL 6131) is administered before or during the challenge phase.
-
Endpoint Analysis: 24 hours after the final challenge, various parameters are assessed, including:
-
Bronchoalveolar Lavage (BAL): Collection of fluid from the lungs to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils).
-
Cytokine Analysis: Measurement of key cytokines like IL-4, IL-5, and IL-13 in the BAL fluid using techniques such as ELISA.
-
Histology: Examination of lung tissue for signs of inflammation, mucus production, and structural changes.
-
Airway Hyperresponsiveness (AHR): Measurement of the lung's sensitivity to bronchoconstrictors like methacholine.
-
Allergic Sheep Model of Asthma (for APC 366)
This large animal model offers a closer physiological resemblance to human asthma, particularly in terms of lung anatomy and the presentation of both early and late asthmatic responses.[11][12]
-
Sensitization: Sheep are sensitized to an allergen, commonly Ascaris suum extract or house dust mite (HDM), to induce an IgE-mediated allergic response.[11][13][14][15]
-
Allergen Challenge: Sensitized sheep are challenged with an aerosolized form of the allergen, which triggers an immediate bronchoconstriction (Early Asthmatic Response, EAR) followed by a more sustained airway narrowing several hours later (Late Asthmatic Response, LAR).
-
Treatment: The tryptase inhibitor (e.g., APC 366) is administered, often via inhalation, prior to the allergen challenge.
-
Endpoint Measurement:
-
Pulmonary Function: Specific lung resistance is measured to quantify the severity of the EAR and LAR.
-
Airway Responsiveness: The provocative concentration of a bronchoconstrictor (e.g., carbachol) required to induce a specific increase in lung resistance is determined to assess airway hyperresponsiveness.
-
Humanized Mouse Model of Systemic Anaphylaxis (for MTPS9579A)
This model utilizes immunodeficient mice engrafted with human hematopoietic stem cells, leading to the development of a human immune system, including human mast cells. This allows for the evaluation of therapeutics targeting human-specific molecules.[16][17][18]
-
Humanization: Immunodeficient mice (e.g., NSG mice) are engrafted with human CD34+ hematopoietic stem cells. These mice develop functional human immune cells, including mast cells that populate various tissues.
-
Sensitization: The humanized mice are passively sensitized with human IgE specific to a particular antigen (e.g., peanut protein).
-
Challenge: The mice are then challenged with the specific antigen, which triggers systemic anaphylaxis.
-
Treatment: The tryptase inhibitor (e.g., MTPS9579A) is administered prior to the antigen challenge.
-
Endpoint Assessment:
-
Anaphylactic Score: Clinical signs of anaphylaxis, such as reduced activity and respiratory distress, are scored.
-
Body Temperature: A drop in core body temperature is a key indicator of systemic anaphylaxis in mice.
-
Plasma Tryptase Levels: Measurement of human tryptase in the plasma confirms mast cell degranulation.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Tryptase Signaling Pathway in Allergic Inflammation.
Caption: Workflow for a Mouse Model of Allergic Asthma.
Conclusion
Selective inhibition of tryptase presents a viable strategy for the management of allergic diseases. While this compound has shown dose-dependent efficacy in a clinical setting for allergic rhinitis, a comprehensive understanding of its preclinical profile remains elusive in publicly available literature. In contrast, inhibitors like MOL 6131, APC 366, and MTPS9579A have demonstrated clear anti-inflammatory effects in well-established preclinical models of asthma and anaphylaxis. The direct comparison of these agents is challenging due to the different stages of development and the nature of the available data. Future preclinical studies on this compound in models comparable to those used for other tryptase inhibitors would be invaluable for a more direct and robust comparative assessment. This guide underscores the importance of continued research into selective tryptase inhibitors to better define their therapeutic potential and optimize their clinical application.
References
- 1. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Inhibition of mast cell tryptase by inhaled APC 366 attenuates allergen-induced late-phase airway obstruction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mechanistic PK/PD model to enable dose selection of the potent anti‐tryptase antibody (MTPS9579A) in patients with moderate‐to‐severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanistic PK/PD model to enable dose selection of the potent anti-tryptase antibody (MTPS9579A) in patients with moderate-to-severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 11. allergenix.com.au [allergenix.com.au]
- 12. Asthma: The Use of Animal Models and Their Translational Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of IL-13 neutralization in a sheep model of experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Increased mast cell density and airway responses to allergic and non-allergic stimuli in a sheep model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Humanized Mouse Model of Mast Cell-Mediated Passive Cutaneous Anaphylaxis and Passive Systemic Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A humanized mouse model of anaphylactic peanut allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A humanized mouse model of anaphylactic peanut allergy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of RWJ-58643 on Trypsin Activity: A Comparative Guide
For researchers and professionals in drug development, understanding the inhibitory effects of novel compounds on specific enzymes is paramount. This guide provides a comparative analysis of RWJ-58643, a known inhibitor of trypsin and β-tryptase, against other established trypsin inhibitors. The information presented herein is supported by experimental data and detailed protocols to assist in the validation of trypsin inhibition.
Comparative Analysis of Trypsin Inhibitors
To provide a comprehensive comparison, the following table summarizes the inhibitory potency (IC50 and Ki values) of various natural and synthetic trypsin inhibitors.
| Inhibitor | Type | Source/Class | IC50 | Ki |
| This compound | Synthetic | Heterocycle-activated ketone | Not explicitly reported for trypsin | Potent inhibitor |
| Aprotinin | Natural | Bovine Lung | 1.02 µM | - |
| Soybean Trypsin Inhibitor (Kunitz) | Natural | Glycine max | IC50 values vary depending on the assay | - |
| Lima Bean Trypsin Inhibitor | Natural | Phaseolus lunatus | - | - |
| Yellow Bell Pepper Trypsin Inhibitor (YBPTI) | Natural | Capsicum annuum | 3.9 µg/mL (2.05 x 10⁻⁷ M) | 1.7 x 10⁻⁶ M |
| TLCK (Tosyl-L-lysyl-chloromethane hydrochloride) | Synthetic | Irreversible Inhibitor | Effective at 10⁻³–10⁻¹ mM | - |
| Benzamidine | Synthetic | Competitive Inhibitor | - | Apparent Ki can be determined |
| Caffeic acid | Natural | Cinnamomum zeylanicum | 84% inhibition at a certain concentration | - |
| Cinnamic acid | Natural | Cinnamomum zeylanicum | 53% inhibition at a certain concentration | - |
Experimental Protocols for Validating Trypsin Inhibition
Accurate validation of trypsin inhibition requires robust and reproducible experimental protocols. Below are detailed methodologies for commonly used assays.
Spectrophotometric Inhibition Assay using Nα-Benzoyl-DL-Arginine-p-Nitroanilide (BAPNA)
This assay relies on the cleavage of the chromogenic substrate BAPNA by trypsin, releasing p-nitroaniline, which can be quantified spectrophotometrically at 410 nm.
Materials:
-
Trypsin solution (e.g., 0.025 mg/mL in 1 mM HCl)
-
BAPNA solution (e.g., 0.1% w/v in deionized water)
-
Buffer: 200 mM Triethanolamine, 20 mM Calcium Chloride, pH 7.8 at 25°C
-
Inhibitor solutions (e.g., this compound and alternatives) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the following to each well:
-
Buffer
-
Inhibitor solution (or vehicle for control)
-
Trypsin solution
-
-
Incubate the plate at 25°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the BAPNA solution to each well.
-
Immediately measure the absorbance at 405 nm and continue to monitor at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes) to determine the rate of reaction.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (no inhibitor).
-
IC50 values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.[4]
ELISA-based Competitive Trypsin Inhibition Assay
This high-throughput method allows for the comparison of multiple inhibitors simultaneously.
Principle: An immobilized "capture" trypsin inhibitor on an ELISA plate binds to free trypsin. A "competing" soluble inhibitor (the compound being tested) will also bind to trypsin in solution. The amount of trypsin that binds to the immobilized inhibitor is inversely proportional to the potency of the competing inhibitor. The bound trypsin is then detected using a specific antibody.[5]
Procedure:
-
Coat the wells of an ELISA plate with a known trypsin inhibitor (e.g., SBTI-Kunitz).
-
In a separate plate, incubate a fixed concentration of trypsin with various concentrations of the test inhibitor (e.g., this compound).
-
Transfer the trypsin-inhibitor mixtures to the coated ELISA plate and incubate to allow binding of free trypsin to the immobilized inhibitor.
-
Wash the plate to remove unbound trypsin and inhibitor.
-
Add a primary antibody specific to trypsin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a suitable substrate for the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal, which will be lower for more potent competing inhibitors.
-
Calculate IC50 values by plotting the signal against the inhibitor concentration.[5]
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental process and the underlying biochemical interactions, the following diagrams are provided.
References
A Comparative Guide to RWJ-58643 and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the serine protease inhibitor RWJ-58643 with other notable inhibitors, focusing on their performance, supporting experimental data, and underlying mechanisms of action. The information is intended to assist researchers in evaluating these compounds for therapeutic and investigational purposes.
Introduction to this compound
This compound is a potent, reversible, and selective inhibitor of β-tryptase, a key serine protease released from mast cells during allergic and inflammatory responses. It also exhibits inhibitory activity against trypsin. Its role in modulating allergic inflammation has been demonstrated in preclinical and clinical studies, particularly in the context of allergic rhinitis.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory constants (Ki) and/or half-maximal inhibitory concentrations (IC50) of this compound and other selected serine protease inhibitors against tryptase. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Ki | IC50 | Reference(s) |
| This compound | Human Tryptase | 10 nM | - | [1] |
| APC-366 | Mast Cell Tryptase | 7.1 µM, 530 nM | 1400 ± 240 nM | [1][2][3][4] |
| Nafamostat | Human Tryptase | 95.3 pM | 1.6 x 10⁻¹¹ M | [5][6][7] |
| MOL 6131 | Human Lung Mast Cell Tryptase | 45 nM | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of serine protease inhibitors. Below are outlines of key experimental protocols.
In Vitro Tryptase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of tryptase.
Objective: To determine the inhibitory constant (Ki) or IC50 value of a test compound against purified tryptase.
Principle: The assay measures the cleavage of a chromogenic or fluorogenic substrate by tryptase in the presence and absence of the inhibitor. The reduction in substrate cleavage is proportional to the inhibitory activity of the compound.
Materials:
-
Purified human tryptase
-
Tryptase-specific chromogenic or fluorogenic substrate (e.g., N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl with calcium chloride)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a 96-well plate, add the assay buffer, purified tryptase, and the test inhibitor at various concentrations.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.
-
Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition and the Ki value.
Mast Cell Degranulation Assay
This cellular assay assesses the ability of an inhibitor to prevent the release of tryptase and other mediators from activated mast cells.
Objective: To evaluate the effect of a test compound on mast cell degranulation.
Principle: Mast cells are stimulated to degranulate, releasing their granular contents, including tryptase and histamine. The amount of released mediators in the cell supernatant is quantified to assess the extent of degranulation. The inhibitory effect of a compound is determined by the reduction in mediator release.
Materials:
-
Mast cell line (e.g., HMC-1) or primary mast cells
-
Cell culture medium
-
Mast cell degranulation stimulus (e.g., calcium ionophore, antigen for sensitized cells)
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
ELISA or enzymatic assay kits for tryptase or histamine quantification
Procedure:
-
Culture mast cells to an appropriate density.
-
Pre-incubate the mast cells with various concentrations of the test inhibitor for a defined period.
-
Induce degranulation by adding the stimulus to the cell culture.
-
Incubate for a specific time to allow for degranulation.
-
Separate the cells from the supernatant by centrifugation.
-
Collect the supernatant and quantify the amount of released tryptase or histamine using an appropriate assay kit.
-
Determine the percentage of inhibition of degranulation for each inhibitor concentration compared to the untreated control.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in allergic inflammation and the mechanism of action of tryptase inhibitors.
Discussion
This compound demonstrates potent inhibition of tryptase with a Ki of 10 nM, positioning it as a strong candidate for the treatment of allergic diseases.[1] In comparison, while Nafamostat is exceptionally potent, it is known to be a less specific serine protease inhibitor. APC-366 shows significantly lower potency than this compound.
Clinical findings for this compound in allergic rhinitis suggest a dose-dependent effect. A low dose of 100 µg was found to significantly reduce nasal symptoms, eosinophil influx, and levels of IL-5 following nasal allergen challenge.[7] However, higher doses of 300 µg and 600 µg were associated with a late-phase eosinophilia and an increase in IL-5, indicating a narrow therapeutic window and the potential for dose-limiting side effects.[7]
The mechanism of action of tryptase inhibitors like this compound centers on blocking the enzymatic activity of tryptase released from mast cells. By doing so, they prevent the activation of Proteinase-Activated Receptor-2 (PAR-2) on various cells, including epithelial cells and neurons. This inhibition mitigates both the immediate (early-phase) and delayed (late-phase) allergic responses, which involve the release of inflammatory mediators and the recruitment of other immune cells.
Conclusion
This compound is a potent and selective tryptase inhibitor with demonstrated efficacy at low doses in a clinical setting for allergic rhinitis. Its inhibitory profile is comparable to or better than other peptidic and small molecule inhibitors. However, the dose-dependent adverse effects observed in clinical trials highlight the need for careful dose selection in future therapeutic applications. Further research into the selectivity profile of this compound, particularly against trypsin, and optimization of its therapeutic index are warranted. This guide provides a foundation for researchers to compare this compound with other serine protease inhibitors and to design future studies for the development of novel anti-allergic therapies.
References
- 1. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 2. Allergic Cascade: Mechanism of Reaction & Early vs. Late Phase [medicinenet.com]
- 3. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 4. Effector mechanisms in allergic reactions - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Signaling Pathways Critical for AIlergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive colorimetric assay for the release of tryptase from human lung mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of tryptase inhibitors for mast cell-mediated diseases.
For Researchers, Scientists, and Drug Development Professionals
Mast cell-mediated diseases, including asthma, allergic rhinitis, and mastocytosis, are characterized by the release of a plethora of inflammatory mediators, with tryptase being the most abundant secretory granule-derived serine protease. Tryptase has emerged as a key player in the pathophysiology of these conditions, making it a prime therapeutic target. This guide provides a comparative analysis of various tryptase inhibitors, offering a synthesis of their performance based on available experimental data to aid in research and development efforts.
Performance of Tryptase Inhibitors: A Quantitative Comparison
The efficacy of tryptase inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values provide a quantitative measure of a compound's potency in inhibiting tryptase activity. The table below summarizes the available data for a selection of tryptase inhibitors.
| Inhibitor | Type | Target | IC50 | Ki | Organism | Reference |
| APC-366 | Peptidic | Tryptase | 1400 ± 240 nM | 530 nM | Human | [1] |
| Nafamostat mesilate | Synthetic Serine Protease Inhibitor | Tryptase, Trypsin, Plasmin, Kallikrein, Thrombin | 1.6 x 10⁻¹¹ M | 95.3 pM | Human | [2][3] |
| Gabexate mesilate | Synthetic Serine Protease Inhibitor | Tryptase, Trypsin, Plasmin, Kallikrein, Thrombin | 1.9 x 10⁻⁷ M | 3.4 nM | Human | [2][4] |
| Lactoferrin | Natural Heparin Antagonist | Tryptase | - | 24 nM | Human | [5] |
| Compound 1a | Bivalent Inhibitor | β-Tryptase | 1.82 nM (at 100 pM tryptase) | - | Human | [6] |
| Leupeptin | Natural Protease Inhibitor | Tryptase, other serine & cysteine proteases | - | - | - | [3] |
| TLCK (Tosyl-L-lysine chloromethyl ketone) | Irreversible Serine Protease Inhibitor | Tryptase, Trypsin-like proteases | - | - | - | [3] |
Note: A direct comparison of IC50 and Ki values should be made with caution as experimental conditions can vary between studies. The provided data is for comparative purposes based on available literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of tryptase inhibitors. Below are methodologies for key assays cited in the literature.
In Vitro Tryptase Activity Assay (Fluorometric)
This assay is used to determine the direct inhibitory effect of a compound on purified tryptase.
Materials:
-
Purified human tryptase
-
Tryptase-specific fluorogenic substrate (e.g., Boc-Phe-Ser-Arg-MCA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Tween 20)
-
Test inhibitor compounds
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of purified human tryptase to each well.
-
Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no tryptase).
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for MCA-based substrates) over time.
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Plot the percentage of tryptase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mast Cell Degranulation Assay (β-hexosaminidase release)
This cell-based assay assesses the ability of an inhibitor to prevent the release of granular contents, such as tryptase, from activated mast cells. The release of the enzyme β-hexosaminidase is often used as a surrogate marker for degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3 or human mast cell line HMC-1)
-
Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics)
-
Sensitizing agent (e.g., anti-DNP IgE for RBL-2H3 cells)
-
Stimulating agent (e.g., DNP-HSA for IgE-sensitized RBL-2H3 cells, or a calcium ionophore like A23187)
-
Test inhibitor compounds
-
Lysis buffer (e.g., Triton X-100 in assay buffer)
-
Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Seed mast cells in a 96-well plate and culture overnight. If using RBL-2H3 cells, sensitize them with anti-DNP IgE during this incubation.
-
Wash the cells with a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.
-
Induce degranulation by adding the stimulating agent. Include unstimulated controls.
-
After an appropriate incubation time (e.g., 30-60 minutes), centrifuge the plate and collect the supernatant.
-
To measure the total β-hexosaminidase content, lyse the cells in a separate set of wells with the lysis buffer.
-
Transfer the supernatants and cell lysates to a new 96-well plate.
-
Add the β-hexosaminidase substrate and incubate at 37°C until a yellow color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content.
-
Plot the percentage of inhibition of degranulation against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by tryptase is critical for the rational design and evaluation of its inhibitors.
Tryptase-Mediated Mast Cell Activation Signaling
Tryptase, upon release from mast cells, can act in an autocrine or paracrine manner to amplify the inflammatory response. A key mechanism is the activation of Protease-Activated Receptor 2 (PAR-2) on the surface of mast cells and other cell types.
Caption: Tryptase signaling via PAR-2 in mast cells.
Experimental Workflow for Tryptase Inhibitor Screening
A typical workflow for identifying and characterizing novel tryptase inhibitors involves a series of in vitro and cell-based assays.
Caption: A general workflow for tryptase inhibitor discovery.
This guide provides a foundational comparison of tryptase inhibitors and standardized methodologies for their evaluation. As research in this area continues to evolve, it is anticipated that more potent and selective inhibitors will be developed, offering promising new therapeutic strategies for mast cell-mediated diseases.
References
- 1. Tryptase inhibitors: a patent review | Semantic Scholar [semanticscholar.org]
- 2. A potent tryptase inhibitor nafamostat mesilate dramatically suppressed pulmonary dysfunction induced in rats by a radiographic contrast medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nafamostat mesilate is an extremely potent inhibitor of human tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of human mast cell tryptase by gabexate mesylate, an antiproteinase drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactoferrin, a potent tryptase inhibitor, abolishes late-phase airway responses in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of RWJ-58643 in Allergic Rhinitis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tryptase and trypsin inhibitor RWJ-58643, focusing on its efficacy in the context of allergic rhinitis. While direct in vivo validation of this compound in a relevant animal model is not publicly available, this document summarizes the existing human clinical trial data for this compound and compares its therapeutic approach with other compounds evaluated in established preclinical animal models of allergic rhinitis.
This compound: Mechanism of Action and Human Efficacy
This compound is a reversible inhibitor of β-tryptase and trypsin, serine proteases that are released from mast cells during an allergic response.[1] Tryptase plays a significant role in allergic inflammation by activating Proteinase-Activated Receptor-2 (PAR-2), which in turn contributes to inflammatory responses.[1][2]
A clinical study in male patients with grass pollen-induced allergic rhinitis demonstrated that a low dose (100 µg) of intranasal this compound significantly reduced nasal symptoms, eosinophil influx, and levels of interleukin-5 (IL-5) following a nasal allergen challenge.[1] However, higher doses (300 and 600 µg) did not show the same efficacy and were associated with a late-phase increase in eosinophils.[1] This suggests a narrow therapeutic window for this compound.
Comparative Efficacy in a Relevant Animal Model: Ovalbumin-Induced Allergic Rhinitis in Mice
In the absence of specific animal model data for this compound, we present a standard and widely used preclinical model of allergic rhinitis to provide context for the evaluation of other therapeutic agents. The ovalbumin (OVA)-sensitized mouse model mimics key features of human allergic rhinitis.
Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Mice
A common protocol for inducing allergic rhinitis in mice involves the following steps:
-
Sensitization: Mice, typically of a Th2-biased strain like BALB/c, are sensitized to ovalbumin (OVA). This is often achieved through intraperitoneal injections of OVA mixed with an adjuvant such as aluminum hydroxide. This initial phase primes the immune system to recognize OVA as an allergen.
-
Challenge: Following the sensitization period, the mice are challenged with intranasal instillations of OVA solution over several consecutive days. This localized exposure to the allergen in the nasal passages triggers an allergic response.
-
Evaluation of Allergic Symptoms: The severity of the allergic rhinitis is assessed by observing and quantifying symptoms such as the frequency of sneezing and nasal rubbing.
-
Immunological and Histological Analysis: After the challenge period, biological samples are collected for further analysis. This includes measuring the levels of total and OVA-specific IgE in the serum, quantifying the infiltration of inflammatory cells (particularly eosinophils) in the nasal mucosa through histological staining, and analyzing cytokine levels in nasal lavage fluid.
Tryptase/Trypsin Signaling Pathway in Allergic Inflammation
The primary target of this compound is the enzymatic activity of tryptase and trypsin. The signaling cascade initiated by tryptase in allergic inflammation is depicted below.
Comparative Data Summary
The following table summarizes the efficacy of this compound in a human clinical trial and compares it with representative data for other therapeutic agents tested in the ovalbumin-induced allergic rhinitis mouse model. It is critical to note that this is not a direct comparison due to the different species and experimental designs.
| Compound | Target/Mechanism | Model | Key Findings | Reference |
| This compound | Tryptase/Trypsin Inhibitor | Human Allergic Rhinitis (Nasal Allergen Challenge) | - 100 µg dose significantly reduced nasal symptoms, eosinophils, and IL-5. - Higher doses (300, 600 µg) were less effective and caused late eosinophilia. | [1] |
| Budesonide | Corticosteroid | Human Allergic Rhinitis (Nasal Allergen Challenge) | - 200 µg dose significantly reduced nasal symptoms, eosinophils, and IL-5. | [1] |
| Selective PAR-2 Inhibitor | PAR-2 Antagonist | Mouse Allergic Rhinitis (House Dust Mite Model) | - Reduced HDM-specific IgE, airway hyperresponsiveness, and allergic inflammation in nasal and bronchial tissues. | |
| Anti-IL-5 Monoclonal Antibody | IL-5 Neutralization | Mouse Allergic Rhinitis | - Suppressed early symptoms and late-phase eosinophilia. | |
| Loratadine | Histamine H1 Receptor Antagonist | Human Allergic Rhinitis (Nasal Allergen Challenge) | - Inhibited exudation of alpha 2-macroglobulin and reduced tryptase levels and nasal symptoms. | [3] |
Conclusion
This compound has demonstrated efficacy in a human model of allergic rhinitis at a low dose, supporting the therapeutic potential of tryptase and trypsin inhibition in allergic inflammation. The lack of publicly available in vivo animal model data for this compound makes direct preclinical comparisons challenging. The provided data on alternative treatments in a standard mouse model of allergic rhinitis offers a contextual framework for understanding the potential preclinical profile of such a mechanism. Further research and publication of preclinical studies on this compound would be invaluable for a more direct and comprehensive comparison.
References
- 1. Selective PAR2 Inhibition Attenuates HDM-Induced Th1/Th2 Responses in Human Epithelial and Murine Models of Allergic Rhinitis and Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a reversible beta-tryptase and trypsin inhibitor (this compound) on nasal allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loratadine reduces allergen-induced mucosal output of alpha 2-macroglobulin and tryptase in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the specificity of RWJ-58643 for beta-tryptase over other proteases.
For researchers, scientists, and drug development professionals, understanding the specificity of a protease inhibitor is paramount. This guide provides a detailed assessment of RWJ-58643, a reversible beta-tryptase and trypsin inhibitor, comparing its activity against its primary target with other related proteases. The information is supported by experimental data and methodologies to aid in the evaluation of this compound for research and therapeutic development.
Executive Summary
This compound is a potent inhibitor of human beta-tryptase, a key serine protease released from mast cells and implicated in allergic and inflammatory responses. However, it also exhibits strong inhibitory activity against trypsin, a structurally similar serine protease. While demonstrating selectivity against other serine proteases like kallikrein, plasmin, and thrombin, its dual activity against beta-tryptase and trypsin is a critical consideration for its application in research and as a potential therapeutic agent.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of RWJ-56423, the active (2S)-enantiomer of the diastereomeric mixture this compound, was assessed against a panel of serine proteases. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Protease | Ki (nM) | Selectivity vs. Beta-Tryptase |
| Human Beta-Tryptase | 10 | - |
| Trypsin | 8.1 | ~1.2-fold less selective |
| Kallikrein | > 1000 | > 100-fold more selective |
| Plasmin | > 1000 | > 100-fold more selective |
| Thrombin | > 1000 | > 100-fold more selective |
Data sourced from Costanzo, M. J., et al. (2003). Journal of Medicinal Chemistry, 46(18), 3865–3876.[1][2][3]
Experimental Protocols
The determination of the inhibitory potency of this compound was conducted through in vitro enzyme inhibition assays. A summary of the methodology is provided below.
Enzyme Inhibition Assays:
-
Enzymes: Purified human mast cell beta-tryptase, bovine trypsin, human plasma kallikrein, human plasmin, and human thrombin were used.
-
Substrates: Specific chromogenic or fluorogenic substrates were used for each protease to measure its activity. For example, tosyl-Gly-Pro-Arg-pNA was used for trypsin.
-
Inhibitor: RWJ-56423, the active enantiomer of this compound, was dissolved in an appropriate solvent and tested at various concentrations.
-
Procedure: The enzyme, inhibitor, and a suitable buffer were pre-incubated to allow for binding. The reaction was initiated by the addition of the substrate. The rate of substrate hydrolysis was monitored spectrophotometrically or fluorometrically.
-
Data Analysis: The initial reaction velocities were plotted against the inhibitor concentration. The equilibrium dissociation constant (Ki) was calculated using the Morrison equation for tight-binding inhibitors, providing a measure of the inhibitor's potency.
Mandatory Visualizations
Beta-Tryptase Signaling Pathway
Beta-tryptase exerts its biological effects primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor. This activation triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, leading to various cellular responses involved in inflammation.
Caption: Beta-Tryptase signaling through PAR-2 activation.
Experimental Workflow for Determining Protease Inhibition
The following diagram illustrates the general workflow used to determine the inhibitory constant (Ki) of this compound against various proteases.
Caption: Workflow for protease inhibition assay.
Conclusion
This compound is a potent inhibitor of beta-tryptase, a critical mediator in allergic and inflammatory diseases. However, its comparable inhibitory activity against trypsin necessitates careful consideration in experimental design and interpretation of results. The high selectivity of this compound over other serine proteases such as kallikrein, plasmin, and thrombin is a valuable characteristic. This guide provides the foundational data and methodologies to assist researchers in making informed decisions about the use of this compound in their studies.
References
Safety Operating Guide
Navigating the Disposal of RWJ-58643: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended procedures for the disposal of RWJ-58643, a trypsin inhibitor used in research settings. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established principles of chemical waste management is essential.
Understanding this compound: A Profile
| Property | Information | Source |
| Chemical Name | (2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide hydrochloride | MedKoo Biosciences |
| CAS Number | 287183-00-0 (free base) | MedKoo Biosciences |
| Molecular Formula | C₂₀H₂₆N₆O₄S | MedKoo Biosciences |
| Primary Function | Trypsin inhibitor | MedKoo Biosciences |
| Appearance | Not specified (likely a solid) | General chemical knowledge |
| Solubility | Not specified | General chemical knowledge |
Core Principle: Treat as Hazardous Waste
Given the lack of comprehensive safety data, This compound and any materials contaminated with it must be treated as hazardous chemical waste . This precautionary principle ensures the highest level of safety for laboratory personnel and the environment.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place any unused or expired solid this compound directly into a designated hazardous waste container.
-
Contaminated materials such as weighing boats, pipette tips, and absorbent pads should also be placed in this container.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, the resulting solution must be collected in a compatible, leak-proof hazardous waste container.
-
The container must be appropriate for the solvent used (e.g., glass for organic solvents, high-density polyethylene for aqueous solutions).
-
Never mix different waste streams. The container should be dedicated to this specific waste.
-
3. Labeling of Waste Containers: Proper labeling is crucial for safe disposal. The waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide hydrochloride." Avoid abbreviations or acronyms.
-
The concentration and solvent (for liquid waste).
-
The date of accumulation.
-
The name of the principal investigator or responsible person.
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Store incompatibles separately.
5. Scheduling a Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with all the information from the waste label.
-
Follow any specific institutional procedures for waste manifest and pickup.
Disposal Decision Matrix
The following table provides a decision-making framework for the disposal of research chemicals like this compound where a specific SDS is unavailable.
| Is a Safety Data Sheet (SDS) available? | Action |
| Yes | Follow the specific disposal instructions outlined in Section 13 of the SDS. |
| No | Treat the chemical as hazardous waste. Consult with your institution's EHS department for guidance and follow the general procedures outlined above. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of a research chemical without a specific SDS is illustrated in the diagram below.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
